Chemical structure and molecular weight of 2-Methyl-7-phenyl-1,4-oxazepane
Executive Summary This technical guide profiles 2-Methyl-7-phenyl-1,4-oxazepane , a specific disubstituted derivative of the 1,4-oxazepane scaffold. As a seven-membered heterocycle containing both oxygen and nitrogen, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 2-Methyl-7-phenyl-1,4-oxazepane , a specific disubstituted derivative of the 1,4-oxazepane scaffold. As a seven-membered heterocycle containing both oxygen and nitrogen, this compound represents a "privileged scaffold" in medicinal chemistry, offering a distinct three-dimensional topology compared to the flatter morpholine or piperazine analogs. Its structural rigidity and lipophilic profile make it a valuable core for Central Nervous System (CNS) targets, particularly in the development of antihistamines, antidepressants, and non-benzodiazepine anxiolytics.
This dossier provides a rigorous analysis of its physicochemical identity, a self-validating synthetic protocol, and the stereochemical considerations necessary for high-fidelity drug development.
Part 1: Structural Identity & Physicochemical Profile[1]
The 1,4-oxazepane ring consists of a seven-membered chain folded into a twist-chair or twist-boat conformation. The placement of the phenyl group at C7 and the methyl group at C2 introduces significant steric bulk adjacent to the ether oxygen, creating two chiral centers. This results in four potential stereoisomers, necessitating precise chiral separation techniques during synthesis.
Table 1: Physicochemical Specifications
Property
Value / Descriptor
Technical Note
IUPAC Name
2-Methyl-7-phenyl-1,4-oxazepane
Numbering starts at Oxygen (1), proceeding to Nitrogen (4).
Molecular Formula
C₁₂H₁₇NO
Validated by elemental composition.
Molecular Weight
191.27 g/mol
Monoisotopic Mass: 191.1310
Exact Mass
191.131014 Da
Suitable for HRMS calibration.
LogP (Predicted)
2.1 – 2.4
Lipophilic; crosses Blood-Brain Barrier (BBB).
TPSA
~21.7 Ų
Low polar surface area favors membrane permeability.
Stereocenters
C2, C7
4 Isomers: (2R,7R), (2S,7S), (2R,7S), (2S,7R).
H-Bond Donors
1 (NH)
Secondary amine is a functionalization handle.
H-Bond Acceptors
2 (N, O)
Ether oxygen and amine nitrogen.
Part 2: Synthetic Architecture
To access the 2-Methyl-7-phenyl-1,4-oxazepane core, we employ a Convergent Intramolecular Cyclization strategy. This route is preferred over ring expansion due to its high regioselectivity and the ability to control stereochemistry by selecting chiral precursors.
Mechanism of Action: The "Diol-Amine" Route
The synthesis relies on constructing a linear amino-diol backbone, followed by a thermodynamically driven dehydration to close the ether bridge.
Precursor Assembly: Nucleophilic attack of a primary amine on an epoxide.
Cyclization: Intramolecular etherification (Williamson type or Acid-mediated).
Experimental Protocol
Step 1: Synthesis of Linear Intermediate (N-(3-hydroxy-3-phenylpropyl)-1-aminopropan-2-ol)
Dissolve 3-Amino-1-phenylpropan-1-ol in anhydrous ethanol under
atmosphere.
Add Propylene Oxide dropwise at 0°C to prevent polymerization.
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
Validation: Monitor via TLC (MeOH:DCM 1:9). Disappearance of primary amine spot indicates completion.
Concentrate in vacuo to yield the crude amino-diol.
Step 2: Cyclodehydration to 1,4-Oxazepane
Reagents: Crude Amino-diol, Sulfuric Acid (
, 70% wt) or Mitsunobu Reagents (/DIAD).
Procedure (Acid-Mediated - Scalable):
Suspend the amino-diol in 70%
at 0°C.
Heat the solution to 140°C for 4 hours. Note: This harsh condition drives the entropy-disfavored 7-membered ring formation.
Quench: Pour onto crushed ice and basify to pH 10 with NaOH.
Extraction: Extract with Ethyl Acetate (
).
Purification: Silica Gel Chromatography (Eluent: Hexane/EtOAc).
Step 3: Stereochemical Resolution
Since the reaction produces a mixture of diastereomers (cis and trans), separate using Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the oxazepane core via epoxide opening and cyclodehydration.
Part 3: Stereochemical & Analytical Validation
For researchers in drug development, the stereochemistry of this molecule is the critical variable affecting binding affinity.
Stereochemical Analysis
The molecule possesses two chiral centers at C2 and C7.
Cis-Isomer: The Methyl (C2) and Phenyl (C7) groups are on the same side of the ring plane. This conformation is generally more rigid.
Trans-Isomer: The groups are on opposite sides.
Logic for Separation:
The cis and trans diastereomers will have distinct physical properties (NMR shifts, retention times). However, the enantiomers of each diastereomer (e.g., 2R,7R vs 2S,7S) are physically identical in an achiral environment and require chiral stationary phases for separation.
Analytical Fingerprint (Predicted NMR)
To validate the structure, look for these diagnostic signals in
-NMR (, 400 MHz):
Phenyl Group: Multiplet at
7.20–7.40 ppm (5H).
C7-H (Benzylic): A distinct doublet of doublets (dd) around
4.4–4.6 ppm. The coupling constant () will differ between cis and trans isomers due to the dihedral angle.
C2-H: Multiplet around
3.6–3.8 ppm.
Methyl Group: A sharp doublet around
1.1–1.2 ppm.
Ring Protons (C3, C5, C6): Complex multiplets in the
1.5–3.2 ppm range.
Visualization: Structural Logic
Figure 2: Structural Activity Relationship (SAR) nodes for the oxazepane scaffold.
Part 4: References
BenchChem. (2025).[1] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from
ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43498381, 2-Methyl-1,4-oxazepane. Retrieved from
Journal of Organic Chemistry. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. ACS Publications. Retrieved from
Molar Mass Calculator. (2025). Standard Atomic Weights and Isotopic Compositions. Retrieved from
Therapeutic Potential of 2-Methyl-7-phenyl-1,4-oxazepane Scaffolds
The following technical guide provides an in-depth analysis of the 2-Methyl-7-phenyl-1,4-oxazepane scaffold. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the transition from...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 2-Methyl-7-phenyl-1,4-oxazepane scaffold. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the transition from established morpholine-based therapeutics to this under-explored seven-membered ring system.[1]
A Technical Guide to Scaffold Hopping and CNS Targeting
Executive Summary
The 2-Methyl-7-phenyl-1,4-oxazepane scaffold (CAS 2138245-80-2) represents a strategic "scaffold hop" from the well-characterized morpholine class of central nervous system (CNS) agents.[1] While morpholines (e.g., phenmetrazine, reboxetine) are established privileged structures for monoamine transporter inhibition, their six-membered chair conformation imposes specific spatial constraints.[1]
The 1,4-oxazepane ring introduces a seven-membered architecture with unique conformational flexibility (twist-chair/boat), enabling novel binding modes at Dopamine D4 receptors and Monoamine Transporters (MATs) .[1] This guide outlines the structural rationale, synthetic pathways, and therapeutic evaluation protocols for this emerging scaffold.[1]
Structural Analysis & Pharmacophore Mapping[1]
The "Scaffold Hop" Rationale
In medicinal chemistry, expanding a saturated heterocycle from six to seven members significantly alters the vector orientation of substituents without drastically changing the molecular weight or polarity.[1]
Feature
Morpholine (6-membered)
1,4-Oxazepane (7-membered)
Therapeutic Implication
Conformation
Rigid Chair (Low Energy)
Flexible (Twist-Chair/Boat)
Induced Fit: Oxazepanes can adapt to cryptic pockets in GPCRs (e.g., D4) that rigid morpholines cannot access.[1]
Selectivity: Alters the trajectory of the 7-phenyl group, potentially reducing off-target cardiac effects (hERG).[1]
Stereochemical Topology
The specific 2-methyl-7-phenyl substitution pattern is non-trivial.[1] In 1,4-oxazepane numbering (O=1, N=4), the substituents are located at the carbons flanking the oxygen atom.[1]
Position 7 (Phenyl): Provides the aromatic anchor, mimicking the phenyl ring of biogenic amines (dopamine/norepinephrine).[1]
Position 2 (Methyl): Introduces steric bulk that modulates metabolic stability (hindering oxidation at the
The following diagram illustrates the structural evolution from the endogenous neurotransmitter backbone to the oxazepane scaffold.[1]
Figure 1: Pharmacophore evolution from linear amines to the 1,4-oxazepane scaffold.[1] The 7-membered ring offers a "Goldilocks" zone of flexibility.
Synthetic Protocols
The synthesis of 2,7-disubstituted 1,4-oxazepanes is historically challenging due to entropic barriers in closing 7-membered rings.[1] The protocol below utilizes a Lewis Acid-Catalyzed Intramolecular Cyclization , which is superior to standard Williamson ether synthesis for this specific substitution pattern.
Protocol: Cyclization of
-Hydroxy-N-alkenes
This method constructs the oxazepane ring by reacting a functionalized amino-alcohol precursor.[1]
Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
Mechanism:[1][2] The Lewis acid activates the hydroxyl/epoxide moiety, facilitating intramolecular attack by the distal oxygen or alkene, closing the 7-membered ring.[1]
Purify via Flash Column Chromatography (Silica Gel).[1]
Eluent: Hexane/Ethyl Acetate gradient (typically 8:2 to 6:4).[1]
Validation:
1H NMR: Look for the diagnostic broadening of methylene protons in the 7-membered ring (due to conformational flipping) and the shift of the C2-H and C7-H protons (
Figure 2: Synthetic route via Lewis Acid-catalyzed cyclization.
Therapeutic Evaluation Protocols
To validate the therapeutic potential of the synthesized scaffold, the following assays are required. These focus on Monoamine Transporter (MAT) affinity, the primary target for this pharmacophore class.[1]
In Vitro Binding Assay (Dopamine/Norepinephrine)
Objective: Determine the binding affinity (
) of the oxazepane derivative for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1]
Materials:
Cell Line: HEK293 cells stably expressing human DAT or NET.[1]
Radioligand:
-WIN 35,428 (for DAT) or -Nisoxetine (for NET).[1]
Reference Compound: Phenmetrazine or Cocaine (positive controls).[1]
Protocol:
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000
minutes indicates acceptable metabolic stability for CNS candidates.[1]
References
BenchChem. (2025).[1] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from
AK Scientific. (2024).[1] Product Entry: 2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2).[1][3] Retrieved from
Liu, S., et al. (2025).[1] Electrochemical Amino‐Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O‐Heterocycles. Angewandte Chemie International Edition. Retrieved from
ChemRxiv. (2024).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from
National Institutes of Health (NIH). (2026).[1] Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Retrieved from
Pharmacophore Modeling of 2-Methyl-7-phenyl-1,4-oxazepane Analogs
An In-Depth Technical Guide for Ligand-Based Drug Design Executive Summary This technical guide outlines the computational framework for developing pharmacophore models of 2-methyl-7-phenyl-1,4-oxazepane analogs. These s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Ligand-Based Drug Design
Executive Summary
This technical guide outlines the computational framework for developing pharmacophore models of 2-methyl-7-phenyl-1,4-oxazepane analogs. These seven-membered heterocycles are increasingly recognized as "privileged scaffolds" in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as the Dopamine D4 receptor (D4R) and Histamine H3 receptor .
The 1,4-oxazepane ring offers a unique chemical space compared to its 6-membered morpholine counterparts, primarily due to its conformational flexibility and ability to project substituents into distinct hydrophobic pockets. This guide details the protocol for managing this flexibility, defining chiral constraints, and validating the resulting pharmacophore for virtual screening.
Part 1: Chemical Context & Structural Significance
The core scaffold, 2-methyl-7-phenyl-1,4-oxazepane , possesses two critical chiral centers at C2 and C7. Unlike planar rings, the 7-membered oxazepane ring exists in a dynamic equilibrium between chair and twist-boat conformations.
1.1 Stereochemical & Conformational Challenges
Chirality: The biological activity is strictly governed by the absolute configuration. For D4 antagonists, the (2S, 7S) or (2R, 7R) configurations often dictate binding affinity due to the spatial orientation of the phenyl ring relative to the basic nitrogen.
Entropy: The ring's flexibility means a single energy-minimized structure is insufficient. A pharmacophore model derived from a single low-energy conformer will likely fail to capture the bioactive conformation.
Feature
Structural Role
Pharmacophoric Function
N4-Amine
Basic Center (pKa ~8.5–9.5)
Positive Ionizable (PI): Salt bridge with Aspartate residues (e.g., Asp115 in D4R).
C7-Phenyl
Lipophilic Anchor
Hydrophobic (Hyd): Pi-stacking or hydrophobic enclosure interactions.
O1-Ether
H-Bond Acceptor
H-Bond Acceptor (HBA): Vectorial interaction with serine/threonine residues.
C2-Methyl
Steric Constraint
Exclusion Volume: Restricts rotation and dictates receptor subtype selectivity.
Part 2: Computational Workflow (The Core)
This section details the step-by-step protocol for generating a robust ligand-based pharmacophore.
2.1 Step 1: Dataset Curation & Preparation
Objective: Create a high-quality training set.
Selection: Select 15–20 analogs with a wide range of bioactivity (IC50: 1 nM to 10 µM).
Standardization:
Strip salts and solvents.
Protonation: Set the N4 nitrogen to its protonated state (cationic) assuming physiological pH (7.4), as this is required for GPCR binding.
Stereochemistry: Explicitly define stereocenters. Do not use undefined racemic structures.
2.2 Step 2: Advanced Conformational Analysis
Causality: Because 7-membered rings are "floppy," standard minimization gets trapped in local minima. We must sample the entire conformational space to find the bioactive shape.
Protocol:
Method: Mixed-Model Monte Carlo (MC) or Molecular Dynamics (MD) (e.g., 5ns simulation).
Energy Window: Retain all conformers within 10 kcal/mol of the global minimum.
Specific Focus: Monitor the "pucker" of the oxazepane ring. Ensure both chair and twist-boat forms are represented in the conformational ensemble.
2.3 Step 3: Pharmacophore Generation & Alignment
Logic: We use a "Shared Feature" approach. The algorithm aligns the low-energy conformers of the most active compounds to identify common spatial arrangements of chemical features.
Anchor Points:
The protonated Nitrogen (N4).
The Centroid of the C7-Phenyl ring.
Feature Definitions:
R (Ring Aromatic): C7-Phenyl group.
P (Positive Ionizable): N4-Amine.
H (Hydrophobic): Distal substitutions on the phenyl ring.
A (Acceptor): The O1 ether oxygen (optional, depending on target).
2.4 Workflow Visualization
The following diagram illustrates the iterative logic of the modeling process.
Caption: Figure 1. The iterative computational pipeline for generating a ligand-based pharmacophore model for flexible oxazepane scaffolds.
Part 3: Validation Protocols (Self-Validating System)
A pharmacophore model is only as good as its predictive power. You must prove the model can distinguish "actives" from "decoys."
3.1 The Decoy Set Strategy
Do not just test on your training set.
DUD-E / ZINC Database: Extract 500+ molecules that are physically similar (MW, LogP) to 2-methyl-7-phenyl-1,4-oxazepane but are topologically dissimilar (different scaffolds).
Screening: Screen the combined list (Actives + Decoys) against your pharmacophore hypothesis.
3.2 Metrics for Success
A valid model must meet these thresholds:
Metric
Definition
Threshold for Acceptance
GH Score (Guner-Henry)
Balances yield and precision.
> 0.7
EF (Enrichment Factor)
How many times better than random?
> 10 (at top 1%)
ROC AUC
Area Under Receiver Operating Characteristic Curve.
> 0.85
Part 4: Synthetic Feasibility & Hit Optimization
Once the pharmacophore identifies a virtual hit or suggests a modification, the synthesis must be viable.
Retrosynthetic Logic:
The 2-methyl-7-phenyl-1,4-oxazepane scaffold is best accessed via intramolecular cyclization .
Precursors: Start with chiral amino alcohols (derived from phenylglycine or similar) and 1,3-dihaloalkanes.
Ring Closure: Base-mediated cyclization (e.g., NaH/THF).
Optimization: If the pharmacophore suggests a larger hydrophobic group at C7, use a substituted phenyl-bromo-ketone during the precursor synthesis.
Caption: Figure 2. Simplified retrosynthetic pathway for accessing the 1,4-oxazepane core.
References
Králová, P., et al. (2020).[1][2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]
Modh, H., et al. (2004).[3] New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]
Creative Biolabs. (2024). Ligand-based Pharmacophore Modeling Service. Retrieved from [Link][1]
Protheragen. (2024). Ligand-based Pharmacophore Modeling Strategies. Retrieved from [Link]
Metabolic stability predictions for 2-Methyl-7-phenyl-1,4-oxazepane
The following technical guide details the predictive and experimental framework for assessing the metabolic stability of 2-Methyl-7-phenyl-1,4-oxazepane . This guide assumes the persona of a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the predictive and experimental framework for assessing the metabolic stability of 2-Methyl-7-phenyl-1,4-oxazepane .
This guide assumes the persona of a Senior Application Scientist addressing a drug discovery team. It moves beyond generic protocols to address the specific structural liabilities of the 1,4-oxazepane scaffold.
Technical Guidance for Lead Optimization & Liability Assessment [1]
Executive Technical Summary
The 1,4-oxazepane scaffold is increasingly utilized in medicinal chemistry to modulate lipophilicity and explore novel chemical space beyond morpholine or piperazine surrogates. However, the introduction of the 2-Methyl-7-phenyl substitution pattern creates a unique metabolic landscape.
Unlike simple saturated heterocycles, 2-Methyl-7-phenyl-1,4-oxazepane possesses distinct "soft spots"—specifically the benzylic ether position at C7 and the
-amino positions at C3/C5. Experience with seven-membered rings indicates that while they offer conformational flexibility for binding, they frequently suffer from higher intrinsic clearance () compared to their six-membered analogs due to increased lipophilicity and specific CYP450 recognition motifs.
This guide provides a structural liability analysis followed by a self-validating experimental workflow to quantify and mitigate metabolic instability.
Structural Liability Analysis (In Silico Prediction)
Before initiating wet-lab assays, we must map the metabolic vulnerabilities of the molecule. The structure of 2-Methyl-7-phenyl-1,4-oxazepane contains three critical zones for CYP450-mediated oxidation.
The C7-Benzylic "Hotspot"
The most critical liability is the C7 position .
Structural Feature: The C7 carbon is substituted with a phenyl ring and is directly adjacent to the ether oxygen (O1).
Mechanistic Risk: This position is both benzylic and
-to-oxygen . The radical intermediate formed during CYP450 hydrogen abstraction is doubly stabilized by resonance (phenyl ring) and the lone pair of the oxygen.
Predicted Outcome: Rapid hydroxylation at C7, forming a hemiacetal. This intermediate is chemically unstable and will spontaneously collapse, triggering ring opening and the release of benzaldehyde (or a related acetophenone derivative) and a linear amino-alcohol.
The
-Amino Sites (C3 & C5)
Structural Feature: Carbons C3 and C5 flank the secondary (or tertiary, if N-substituted) amine.
Predicted Outcome: Hydroxylation at C3 or C5 leads to a carbinolamine intermediate. This results in endocyclic C-N bond cleavage (ring opening).
Phenyl Ring Oxidation
Structural Feature: The pendant phenyl group.
Predicted Outcome: Standard aromatic hydroxylation (likely para-position), mediated by CYP2C9 or CYP3A4. This is usually a clearance mechanism but does not destroy the pharmacophore scaffold unlike ring opening.
Predicted Metabolic Pathway Map
The following diagram illustrates the predicted degradation cascade.
Figure 1: Predicted metabolic fate of 2-Methyl-7-phenyl-1,4-oxazepane. The C7-Benzylic pathway represents the highest risk for rapid clearance.
Experimental Validation Protocols
To validate the predictions above, a tiered approach using Liver Microsomes (LM) is required. This protocol is designed to be self-validating by including specific controls for non-CYP metabolism.
Microsomal Stability Assay (Phase I)
This assay determines the Intrinsic Clearance (
) and Half-life ().
Reagents:
Test Compound: 2-Methyl-7-phenyl-1,4-oxazepane (1 µM final conc).
Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (0.5 mg/mL protein).
Cofactor: NADPH regenerating system (or 1 mM NADPH).
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Protocol Workflow:
Pre-incubation: Equilibrate microsomes + test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Why? This detects non-enzymatic chemical instability.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at
min.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
Plot
vs. time. The slope is the elimination rate constant.
Metabolite Identification (MetID)
If
is high (>50 µL/min/mg), you must confirm where the molecule is breaking.
LC-MS/MS Configuration:
Scan Mode: Predictive Multiple Reaction Monitoring (pMRM) or Neutral Loss Scan.
Target Mass Shifts:
+16 Da: Hydroxylation (Phenyl or Alkyl).
+14 Da: Carbonyl formation (Oxidation of CH2 to C=O).
+32 Da: Dihydroxylation.
Ring Opening Markers: Look for fragments corresponding to benzaldehyde (loss of C7-phenyl fragment) or mass shifts indicating hydrolysis (+18 Da).
Quantitative Benchmarks & Decision Matrix
Use the following table to categorize the stability of the compound based on experimental HLM data.
Stability Class
(min)
(µL/min/mg)
Interpretation for 1,4-Oxazepane
Action Item
High Stability
> 60
< 15
Excellent. The steric bulk of the 7-phenyl group may be blocking access.
High Risk. Likely C7-benzylic oxidation and ring opening.
Structural Modification Required.
Optimization Strategy: "Blocking the Soft Spots"
If the assay confirms high clearance (Low Stability), the following medicinal chemistry strategies are recommended to stabilize the 2-Methyl-7-phenyl-1,4-oxazepane scaffold:
Fluorination at C7: Replace the benzylic hydrogen at C7 with Fluorine or a Methyl group. This blocks the metabolic soft spot (prevents H-abstraction) without significantly altering the steric profile.
Rationale: The C-F bond is metabolically inert.
Rigidification: Bridge the oxazepane ring to lock the conformation.
Rationale: Reducing conformational flexibility often decreases the "induced fit" into the CYP450 active site.
Electron Withdrawal: Add electron-withdrawing groups (e.g., -Cl, -CF3) to the Phenyl ring.
Rationale: Deactivates the phenyl ring toward aromatic hydroxylation and destabilizes the benzylic radical at C7.
Optimization Workflow Diagram
Figure 2: Decision tree for structural optimization based on metabolic liability.
References
Seven-Membered Ring Metabolism
Pike, A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery: Saturated Seven-Membered Ring Heterocycles." Journal of Medicinal Chemistry, 2012.
Context: Establishes that azepanes and oxazepanes often exhibit higher clearance than six-membered rings due to lipophilicity.
Oxetane/Oxazepane Ring Properties
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2010.
Context: Discusses the use of oxygen-containing rings to modulate physicochemical properties and metabolic stability.
Metabolic Stability Protocols
Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
Context: The authoritative standard for HLM/RLM assay protocols and
calcul
CYP450 Mechanism on Ethers
Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.
Context: Details the mechanism of O-dealkylation and hydroxylation at carbons
to hetero
Application Note: Rapid and Efficient Synthesis of 2-Methyl-7-phenyl-1,4-oxazepane via Microwave-Assisted Cyclization
Introduction The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This structural motif is of significant interest in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its unique three-dimensional conformation and the desirable physicochemical properties imparted by the heteroatoms.[1] Derivatives of 1,4-oxazepane have shown potential as ligands for dopamine receptors, suggesting their utility in developing treatments for neurological and psychiatric disorders.[1][2]
Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times, high temperatures, and can result in low yields and the formation of byproducts.[3][4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[6][7][8] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased yields, and often improved product purity.[3][4][7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of a novel derivative, 2-Methyl-7-phenyl-1,4-oxazepane, highlighting the efficiency and advantages of this modern synthetic approach.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods:
Accelerated Reaction Rates: Reactions that typically take hours or even days to complete can often be accomplished in minutes.[7][9]
Higher Yields: The rapid and uniform heating often leads to higher product yields and fewer side reactions.[3][4][7]
Improved Purity: The reduction in side reactions simplifies product purification.[6]
Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient than conventional oil baths or heating mantles.[8]
Greener Chemistry: Shorter reaction times and improved yields contribute to a more environmentally friendly process.[4][8][9]
Reaction Scheme
The proposed synthesis of 2-Methyl-7-phenyl-1,4-oxazepane involves a two-step, one-pot reaction. The first step is the formation of a Schiff base intermediate from the reaction of 2-aminophenol and 2-phenylacetaldehyde. This is followed by an intramolecular cyclization with a suitable alkylating agent, in this case, 1,2-dibromopropane, under microwave irradiation.
Technical Guide: Preparation of Pharmaceutically Acceptable Salts of 2-Methyl-7-phenyl-1,4-oxazepane
This Application Note and Protocol Guide is designed for medicinal chemists and pharmaceutical scientists involved in the development of 2-Methyl-7-phenyl-1,4-oxazepane (CAS: 2138245-80-2). This guide addresses the speci...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for medicinal chemists and pharmaceutical scientists involved in the development of 2-Methyl-7-phenyl-1,4-oxazepane (CAS: 2138245-80-2).
This guide addresses the specific challenge of converting this lipophilic secondary amine—often isolated as a viscous oil or low-melting solid—into a stable, crystalline, pharmaceutically acceptable salt.
[1]
Part 1: Strategic Overview & Molecule Analysis
Chemical Context
2-Methyl-7-phenyl-1,4-oxazepane is a seven-membered heterocyclic secondary amine.[1][2] Structurally, it features a basic nitrogen center (position 4) and a lipophilic phenyl substituent (position 7).
Core Scaffold: 1,4-Oxazepane (Seven-membered ring with O and N).[3][4]
Basicity: The secondary amine is the primary site for protonation. Based on structural analogs (e.g., morpholine, 1,4-oxazepine), the pKa of the conjugate acid is estimated between 9.0 and 10.0 .[5]
Physical State: The free base is typically a viscous oil or low-melting solid. Salt formation is critical to isolate a stable, free-flowing solid suitable for formulation.
Salt Selection Strategy
For a secondary amine of this type, the goal is to identify a counterion that raises the melting point, reduces hygroscopicity, and ensures chemical stability.
Parameter
Target Specification
Rationale
Counterion Class
Class 1 (HCl, H₂SO₄) or Class 2 (Maleic, Tartaric)
HCl is the industry standard for amines but may lead to hygroscopic salts. Organic acids (Maleic, Fumaric) often yield better crystallinity for lipophilic amines.
Stoichiometry
1:1 (Mono-salt)
Preferred for reproducibility and pH neutrality in solution.
Solvent System
Alcohols (EtOH, IPA) / Esters (EtOAc)
The free base is soluble in organic solvents; salts precipitate or crystallize upon cooling or anti-solvent addition.
Part 2: Experimental Protocols
Protocol A: Pre-Screening Characterization
Objective: Define the solubility profile and approximate pKa to guide counterion selection.
Reagents:
2-Methyl-7-phenyl-1,4-oxazepane (Free Base)
Solvents: Methanol, Water, 0.1M HCl, 0.1M NaOH.
Procedure:
pKa Estimation: Dissolve 5 mg of the free base in a 1:1 Methanol/Water mixture. Perform a potentiometric titration with 0.01M HCl.
Expectation: An inflection point around pH 9.5 indicates the pKa.
Solubility Profiling: Test solubility of the free base in:
Immediate Precipitate: Filter and analyze (likely amorphous).[6]
Clear Solution: Cap and store at 4°C for 24 hours.
Oiling Out: Re-heat, add drops of Methanol to clarify, then cool slowly.
Protocol C: Preparation of the Hydrochloride Salt (Scale-Up)
Objective: Isolate the HCl salt, typically the first-line choice for bioavailability.
Rationale: The hydrochloride salt is formed using anhydrous conditions to prevent hygroscopicity issues often seen with aqueous workups of amine salts.
Step-by-Step Methodology:
Dissolution: Charge 1.0 g (5.2 mmol) of 2-Methyl-7-phenyl-1,4-oxazepane (Free Base) into a 50 mL round-bottom flask.
Solvent Addition: Add 10 mL of Anhydrous Diethyl Ether (or Ethyl Acetate if solubility is lower). Stir at room temperature until fully dissolved.
Acid Addition: Dropwise, add 1.4 mL of 4M HCl in Dioxane (5.6 mmol, 1.05 eq) over 5 minutes.
Critical Control Point: Maintain temperature < 25°C. An exotherm indicates salt formation.
Crystallization: A white precipitate should form immediately.
If oil forms:[6][7] Scratch the flask sides with a glass rod or add a seed crystal.
Maturation: Stir the slurry for 1 hour at 0-5°C (ice bath) to maximize yield.
Filtration: Filter the solid using a sintered glass funnel under vacuum / nitrogen blanket.
Washing: Wash the cake with 2 x 2 mL of cold Diethyl Ether.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Validation Criteria:
Yield: >85%
Appearance: White to off-white crystalline powder.
Melting Point: Distinct sharp peak (Expect >150°C; Free base is oil).
Protocol D: Preparation of the Maleate Salt (Alternative)
Objective: Prepare a non-hygroscopic alternative if the HCl salt is deliquescent.
Rationale: Maleic acid (pKa ~1.9) is strong enough to protonate the amine (pKa ~9.5) completely (
pKa > 3), ensuring a stable salt species.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g (5.2 mmol) of Free Base in 5 mL Isopropyl Alcohol (IPA) . Heat to 50°C.
Acid Preparation: In a separate vial, dissolve 0.63 g (5.4 mmol, 1.05 eq) of Maleic Acid in 3 mL warm IPA .
Combination: Add the acid solution to the base solution at 50°C. Stir for 10 minutes.
Cooling Crystallization: Turn off heat and allow the mixture to cool to room temperature slowly (over 2 hours) to promote crystal growth.
Anti-Solvent (Optional): If no crystals form by 25°C, add n-Heptane dropwise until slight turbidity is observed, then cool to 4°C.
Isolation: Filter and dry as per Protocol C.
Part 3: Analytical Characterization & Validation
To ensure the salt is "pharmaceutically acceptable," it must pass the following rigorous checks.
Solid State Analysis
Technique
Purpose
Acceptance Criteria
XRPD (X-Ray Powder Diffraction)
Verify crystallinity and polymorph.
Sharp, distinct Bragg peaks. No amorphous "halo".
DSC (Diff. Scanning Calorimetry)
Determine melting point and solvate status.
Single sharp endotherm. No desolvation events <100°C.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Synthesis Techniques for 1,4-Oxazepane Derivatives
Part 1: Strategic Overview & Autonomy
Abstract
The 1,4-oxazepane scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between morpholines and larger azepane rings.[1] Despite their pharmacological relevance in targeting dopamine receptors (D4) and serving as peptidomimetics, their synthesis is often hampered by the entropic penalty of forming seven-membered rings. This guide details two robust solid-phase synthesis (SPS) protocols: a stereoselective route utilizing polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids, and a diversity-oriented approach for 1,4-oxazepane-2,5-diones.
Strategic Considerations in SPS Design
Resin Selection: For carboxylic acid-terminated oxazepanes, Wang resin is preferred due to its acid stability during Fmoc deprotection and efficient cleavage with high-concentration TFA. For amide-terminated derivatives, Rink Amide resin is the standard.
Linker Stability: The synthesis of 1,4-oxazepanes often requires N-alkylation or reductive amination. The linker must withstand basic conditions (e.g., piperidine, DIPEA) and potential Lewis acid catalysts used in cyclization.
Cyclization Strategy: The critical step is the ring closure. We utilize two distinct strategies:
Nucleophilic Displacement: Intramolecular attack of a hydroxyl group onto an electrophilic center (Protocol A).
Amide Bond Formation: Head-to-tail cyclization of linear precursors (Protocol B).
Part 2: Scientific Integrity & Protocols (E-E-A-T)
Protocol A: Stereoselective Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
Rationale: This method leverages the inherent chirality of amino acid starting materials (L-Homoserine). The use of the 2-nitrobenzenesulfonyl (Nosyl) group is crucial; it serves a dual purpose as both an activating group for N-alkylation and a protecting group that is orthogonal to Fmoc.
Materials:
Solid Support: Wang Resin (loading 0.6–0.8 mmol/g).
Building Block: Fmoc-L-Homoserine(Trt)-OH or Fmoc-HSe(TBDMS)-OH.
Dissolve Fmoc-L-Homoserine (3 eq) and HOBt (3 eq) in DMF. Add DIC (3 eq) and stir for 5 min.
Add the mixture to the resin followed by DMAP (0.1 eq).[2] Shake for 12 h at room temperature.
Validation: Determine loading efficiency via UV quantification of the fulvene-piperidine adduct after Fmoc cleavage. Target: >0.5 mmol/g.
N-Functionalization (The Nosyl Strategy):
Fmoc Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min). Wash with DMF, DCM, MeOH.[2][3]
Nosylation: Suspend resin in DCM. Add DIPEA (5 eq) and 2-Nitrobenzenesulfonyl chloride (NsCl, 3 eq). Shake for 2 h.
QC Check: Kaiser Test should be negative (yellow/colorless).
N-Alkylation: Wash resin with anhydrous DMF. Add 2-Bromoacetophenone (5 eq) and DIPEA (5 eq) (or K2CO3). Shake for 16 h.
Note: The electron-withdrawing Nosyl group acidifies the N-H bond, facilitating alkylation under mild conditions without over-alkylation.
Reductive Cleavage & Cyclization:
Deprotection: Remove the Nosyl group (if required pre-cleavage) using mercaptoethanol/DBU, OR proceed to reductive cleavage if the Nosyl group is to be retained or removed post-cleavage.
Silyl Removal (if TBDMS used): Treat with TBAF/THF (3 eq) for 2 h to expose the side-chain hydroxyl.
Cyclization/Cleavage Cocktail: Treat resin with TFA/DCM/Triethylsilane (50:45:5) for 2 h.
Mechanism:[4][5][6] The acid cleaves the ester linkage to the resin. Concurrently, the free hydroxyl group attacks the ketone (from phenacyl group) or an electrophilic trap, followed by reduction if silanes are present, effecting ring closure.
Protocol B: Diversity-Oriented Synthesis of 1,4-Oxazepane-2,5-diones
Rationale: This protocol targets peptidomimetic scaffolds containing both amide and ester linkages within the ring. It utilizes a "sub-monomer" approach, allowing for high diversity by varying the amine and the hydroxy acid inputs.
Step-by-Step Methodology:
Resin Preparation:
Use 2-Chlorotrityl Chloride Resin (1.0 g) to allow for cleavage of protected intermediates under mild acidic conditions (1% TFA) if necessary, or standard Wang resin.
Load Fmoc-Amino-Alcohol (e.g., Fmoc-Serine or Threonine derivatives) using DIPEA (4 eq) in DCM.
Acylation & Displacement:
Remove Fmoc (20% piperidine/DMF).
Acylation: React resin-bound amine with Bromoacetyl Bromide (5 eq) and DIPEA (10 eq) in DCM at 0°C for 1 h, then RT for 1 h.
Displacement: Treat the resin-bound bromide with a primary amine (R-NH2, 10 eq) in DMSO/DMF (1:1) overnight.
Result: Formation of a secondary amine on the solid support.
Cyclization (The Critical Step):
The linear precursor now contains a secondary amine and a free hydroxyl group (from the initial amino alcohol loading).
Activation: Treat resin with CDI (Carbonyl Diimidazole) or Triphosgene to form the cyclic carbamate/dione structure? Correction: For 2,5-diones, we typically require an intramolecular lactamization.
Alternative Route (Sc(OTf)3 Catalyzed): If the precursor is an epoxy-amide (derived from aminoethanol + epoxysuccinate), treat resin with Sc(OTf)3 in toluene at 80°C.
Standard Lactonization: Cleave the linear precursor from resin (1% TFA/DCM). Dissolve in dilute DCM. Add EDC/HOAt and DMAP. Stir for 24 h to effect macrolactonization.
Part 3: Visualization & Formatting
Workflow Visualization: Protocol A (Homoserine Route)
Caption: Figure 1. Solid-phase workflow for the stereoselective synthesis of 1,4-oxazepane-5-carboxylic acids via the Homoserine/Nosyl route.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #OX-2M7P-PURSubject: Optimization of Column Chromatography for 2-Methyl-7-phenyl-1,4-oxazepane
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Analysis
You are attempting to purify 2-Methyl-7-phenyl-1,4-oxazepane . Based on its structure, this molecule presents three distinct chromatographic challenges that standard protocols often fail to address:
Basicity (The "Tailing" Effect): The secondary amine at position 4 is a Lewis base. It will interact strongly with the acidic silanols (
) on standard silica gel, causing severe peak tailing and co-elution with impurities.
Stereochemistry (The "Overlap" Effect): The substituents at C2 (methyl) and C7 (phenyl) create two chiral centers. Unless you performed an enantioselective synthesis, your crude material likely contains diastereomers (cis and trans). These often have very similar
Acid Sensitivity (The "Recovery" Effect): While 1,4-oxazepanes are generally stable, the cyclic ether/amine motif can be sensitive to the inherent acidity of silica gel (pH ~5), potentially leading to ring-opening or degradation during prolonged columns.
The following guide replaces generic advice with a targeted protocol designed for lipophilic, basic heterocycles .
Troubleshooting Modules (Q&A Format)
Module A: Peak Shape & Tailing
User Question: "My product comes off the column as a long streak rather than a tight band. I'm losing yield in mixed fractions. Why?"
Technical Diagnosis:
This is classic amine-silanol interaction . The nitrogen lone pair hydrogen-bonds to the acidic protons on the silica surface. This is not a solubility issue; it is a retention mechanism issue.
The Fix:
You must block the active sites on the silica.
Standard Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
The "Pre-wash" Trick: Do not just add TEA to the mobile phase. Pre-wash the packed column with 3 column volumes (CV) of mobile phase containing the base before loading your sample. This neutralizes the silica column entirely before the amine touches it.
Alternative: If tailing persists, switch to Basic Alumina (Brockmann Grade III) or Amine-functionalized Silica (e.g.,
User Question: "NMR shows a mixture of diastereomers, but TLC shows one spot. How do I separate the cis/trans isomers?"
Technical Diagnosis:
The 2-Methyl and 7-Phenyl groups likely adopt a chair-like conformation. The difference in polarity between the cis (often pseudo-equatorial/equatorial) and trans isomers is subtle. Strong solvents (MeOH) often compress these differences.
The Fix:
Switch Solvent Selectivity: If you are using DCM/MeOH, switch to Hexane/Ethyl Acetate (EtOAc) or Toluene/EtOAc .[1] The lack of protic solvents (like MeOH) often improves diastereoselectivity.
The "Isocratic Hold" Strategy: Run a gradient to get the compound to elute, but once the product starts to elute, switch immediately to an isocratic hold (constant %B) for 5–10 CVs.
Loading Mass: Do not overload. For diastereomer separation, load <1% of the silica mass (e.g., <100mg compound on a 10g column).[1]
Module C: Mass Recovery
User Question: "I loaded 500mg but only recovered 350mg. No other peaks were seen. Where did it go?"
Technical Diagnosis:
Irreversible adsorption. The basic amine may have formed a salt with the silica that standard solvents cannot displace, or the compound degraded due to silica acidity.[2]
The Fix:
Elution Flush: At the end of the run, flush the column with DCM:MeOH:NH4OH (90:9:1) . This high-polarity, basic mixture will strip any chemically adhered amine salts.
Deactivation: Ensure the silica is deactivated with TEA as described in Module A.[3]
Optimized Experimental Protocol
Method: Flash Chromatography with Basic Modifier
Stationary Phase: Silica Gel 60 (40-63 µm)
Target Compound: 2-Methyl-7-phenyl-1,4-oxazepane[1]
Step 1: TLC Optimization
Do not skip this. You need an
of 0.25–0.35 in the presence of the modifier.
Test System A: Hexane:EtOAc + 1% TEA.
Test System B: DCM:MeOH + 1%
.
Note: Ninhydrin stain is recommended for visualizing the amine.
Step 2: Column Preparation (Slurry Packing)
Calculate silica requirement: 30-50g silica per 1g of crude mixture (difficult separation).
Prepare Mobile Phase A (Weak solvent, e.g., Hexane + 1% TEA) and Mobile Phase B (Strong solvent, e.g., EtOAc + 1% TEA).[1]
Slurry the silica in Mobile Phase A.
Critical: Pour the column and flush with 2-3 Column Volumes (CV) of Mobile Phase A. This ensures the entire length of the column is basic before the sample is loaded.
Step 3: Sample Loading
Preferred: Dry loading.[4] Dissolve crude in minimal MeOH/DCM, add silica (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the packed bed.[3]
Why? Liquid loading amines in DCM often leads to "fingering" or broad bands.
Switch from DCM/MeOH to Hex/EtOAc or Toluene/EtOAc.
Compound "Stuck" at Top
Salt Formation
Flush with 10% MeOH/DCM + 1% .
Recovery < 80%
Degradation/Adsorption
Switch to Basic Alumina or Amino-Silica.
Visual Workflows
Diagram 1: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing tailing and separation issues prior to column loading.
Diagram 2: The "Buffered" Column Setup
Caption: Workflow for ensuring the stationary phase is deactivated (basic) throughout the purification process.
References
BenchChem. An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica for Acid-Sensitive Compounds. Retrieved from [1]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
Royal Society of Chemistry (RSC). Supporting Information: Catalytic Reductive N-Alkylation of Amines (Chromatography Notes). Retrieved from [1]
Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation (Diastereomer Separation). Retrieved from [1][6]
Purifying 2-Methyl-7-phenyl-1,4-oxazepane presents a unique challenge compared to standard 5- or 6-membered rings.[1] As a 7-membered heterocycle, this molecule possesses significant conformational flexibility (pseudorotation).[1] This high conformational entropy often leads to "oiling out" (liquid-liquid phase separation) rather than crystal lattice formation.[1][2][3]
Furthermore, the 2,7-substitution pattern creates two distinct stereochemical populations: cis and trans diastereomers. High-purity isolation requires not just chemical purity, but often diastereomeric enrichment.[1]
This guide moves beyond simple solvent lists to provide a logic-based purification strategy.
Module 1: Solvent Selection Matrix
Guidance: Do not rely on a single solvent. The flexibility of the oxazepane ring requires a "push-pull" binary solvent system to force lattice ordering.
Table 1: Recommended Solvent Systems
State of Material
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Ratio (v/v)
Mechanism of Action
Free Base (Solid)
Ethyl Acetate (EtOAc)
n-Heptane
1:3 to 1:5
Standard: Moderate polarity of EtOAc dissolves the amine; Heptane reduces solubility gradually.[1][2]
Free Base (Oily)
MTBE
n-Hexane
1:2
Low Temp: MTBE has a low freezing point, allowing deep cooling (-20°C) to induce nucleation without freezing the solvent.[1]
HCl Salt
Isopropanol (IPA)
Isopropyl Acetate
1:4
Ionic Lattice: IPA solubilizes the ionic head; Acetate acts as a mild anti-solvent to slow growth.
Oxalate Salt
Ethanol (Abs.)
Diethyl Ether
1:10
High Purity: Excellent for rejecting non-basic impurities.[1][2] Requires vapor diffusion (see FAQ).[1][2]
Critical Warning: Avoid Chlorinated Solvents (DCM/CHCl3) for crystallization.[1][2] While they dissolve the compound well, their high density and rapid evaporation often promote amorphous film formation rather than crystals.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool the solution, and instead of white crystals, a yellow/orange oil droplet layer forms at the bottom.
The Cause: The "Metastable Zone Width" (MSZW) is too narrow, or the melting point of the solvated impurity-mix is lower than the crystallization temperature.
Workflow: The Oiling-Out Rescue Protocol
Figure 1: Decision logic for rescuing an oiled-out batch. Note the pivot to salt formation if physical methods fail.
Module 3: Salt Formation Strategy (The "Nuclear" Option)
If the free base of 2-Methyl-7-phenyl-1,4-oxazepane persists as an oil (common due to the phenyl ring disrupting packing), you must convert it to a salt.[1] This increases the lattice energy, raising the melting point and forcing crystallization.
Protocol: The Fumarate Method (Recommended for Diastereomer Separation)
Why Fumarate? Unlike HCl (which is hygroscopic), fumarate salts often form large, non-hygroscopic needles that are excellent for distinguishing between diastereomers.[1]
Dissolution: Dissolve 1.0 eq of crude free base in Acetone (5 mL/g).
Acid Addition: Add 1.05 eq of Fumaric Acid dissolved in hot Ethanol (minimal volume).
Mixing: The solution should remain clear. If precipitate forms immediately, add drops of Ethanol + Heat until clear.
Crystallization: Allow to cool to Room Temp (RT) over 4 hours.
Harvest: Filter the white solid.
Result: This often selectively crystallizes the trans-isomer, leaving the cis-isomer (and impurities) in the mother liquor.[1]
Module 4: Frequently Asked Questions (Technical)
Q1: My product contains a "linear" impurity (uncyclized amino-alcohol). How do I remove it?A: Recrystallization alone is inefficient for this.[1]
The Fix: Perform a "Silica Filtration" before crystallization.
Method: Dissolve crude in 10% EtOAc/Hexane. Pass through a short pad of silica gel.[1] The polar linear amine will stick to the silica (due to the free OH and NH), while the cyclized oxazepane (less polar) elutes. Then crystallize.
Q2: I see two spots on TLC after crystallization. Is it impure?A: Not necessarily.[1] This is likely the diastereomeric pair (cis and trans at C2/C7).[1]
Verification: Check NMR. If the spectra are identical except for coupling constants, you have a diastereomeric mixture.
Resolution: Recrystallize from Isopropyl Acetate . The diastereomer with the higher melting point (usually the one with substituents in pseudo-equatorial positions) will crystallize first.
Q3: The crystals are hygroscopic and turn to gum on the filter paper.A: You likely have the Hydrochloride salt with trapped solvent.
The Fix: Switch to the Oxalate or Maleate salt. These dicarboxylic acid salts usually have better thermal stability and lower hygroscopicity than mineral acid salts for this class of heterocycles.
References & Grounding
Oxazepane Synthesis & Properties:
BenchChem Technical Support: "Strategies for Improving the Yield of 1,4-Oxazepane Derivatives." (Discusses silica tailing and basic modifiers).
Organic Syntheses: General protocols for phenyl-substituted heterocyclic amines and salt formation.[1]
Crystallization Thermodynamics:
Mettler Toledo:[2] "Oiling Out in Crystallization." (Explains the liquid-liquid phase separation mechanism common in lipophilic amines).
University of Rochester: "Reagents & Solvents: Solvents for Recrystallization."[1] (Solvent polarity matching for amines).
Diastereomer Separation:
NIH/PubMed:[2] "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids."[1][4] (Details on separating diastereomers of substituted oxazepanes).
Minimizing racemization during 2-Methyl-7-phenyl-1,4-oxazepane synthesis
A Guide to Minimizing Racemization and Optimizing Stereochemical Control Introduction The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and n...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Racemization and Optimizing Stereochemical Control
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and natural products. The stereochemistry of substituents on the oxazepane ring is often critical for their pharmacological activity. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the synthesis of 2-Methyl-7-phenyl-1,4-oxazepane, with a specific emphasis on strategies to minimize racemization and control the stereochemical outcome of the reaction. Through a question-and-answer format, this document addresses common challenges and provides troubleshooting advice grounded in established chemical principles.
Q1: My synthesis of 2-Methyl-7-phenyl-1,4-oxazepane is resulting in a racemic or nearly racemic mixture. What are the likely causes of racemization?
A1: Racemization during the synthesis of chiral 1,4-oxazepanes can occur through several mechanisms, often involving the formation of transient, achiral, or rapidly equilibrating stereogenic centers. The most common culprits include:
Formation of Oxocarbenium Ions: Acidic conditions can promote the formation of an oxocarbenium ion intermediate at the C2 position. This planar, sp2-hybridized species can be attacked from either face by the intramolecular nucleophile (the nitrogen atom), leading to a mixture of enantiomers.[1]
Reversible Ring-Opening/Closing: Under certain conditions, the 1,4-oxazepane ring can undergo a reversible ring-opening to an achiral intermediate, which upon re-cyclization can lead to loss of stereochemical integrity.
Epimerization at the C2 Position: If the C2 position is susceptible to deprotonation-reprotonation under basic or even mildly acidic conditions, this can lead to epimerization and ultimately racemization. The stability of the resulting carbanion or enolate equivalent will influence the likelihood of this pathway.
In-situ Water Formation: Some cyclization strategies, such as the direct Prins cyclization, generate water as a byproduct. The presence of water can facilitate racemization through various pathways, including reversible addition to oxocarbenium ions.[1]
To troubleshoot, carefully analyze your reaction conditions. Are you using strong acids? Is there a possibility of water being present or generated? Understanding the potential racemization pathways is the first step toward mitigating them.
Q2: What strategies can I employ to minimize racemization during the cyclization step?
A2: Minimizing racemization requires careful selection of reaction conditions and, in many cases, the use of stereodirecting groups. Consider the following approaches:
Use of Mild Reaction Conditions: Opt for milder acids or Lewis acids to promote cyclization without favoring the formation of long-lived, racemization-prone intermediates.[2][3] Running the reaction at lower temperatures can also help to suppress side reactions and epimerization.
Aprotic, Anhydrous Solvents: Employing dry, aprotic solvents is crucial to prevent water-mediated racemization pathways.[4] Ensure all glassware is oven-dried and reagents are anhydrous.
Strategic Use of Protecting Groups: Protecting groups on the nitrogen atom can influence the nucleophilicity and the conformational bias of the acyclic precursor, which can in turn affect the stereoselectivity of the cyclization.
Chiral Auxiliaries: Incorporating a chiral auxiliary into the starting material is a classic and effective strategy to control stereochemistry.[5][] The auxiliary biases the conformation of the molecule, directing the intramolecular cyclization to occur from a specific face. The auxiliary is then cleaved in a subsequent step.
Q3: Can you provide a more detailed explanation of how a chiral auxiliary works in this context?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[5] In the synthesis of 2-Methyl-7-phenyl-1,4-oxazepane, a chiral auxiliary, often an amino alcohol, can be incorporated into the acyclic precursor.
The mechanism of action relies on several principles:
Steric Hindrance: The bulky groups on the chiral auxiliary can sterically block one face of the molecule, forcing the incoming nucleophile (in this case, the intramolecular nitrogen) to attack from the less hindered face.
Chelation Control: The auxiliary can contain heteroatoms that chelate to a Lewis acid catalyst, creating a rigid, well-defined transition state that favors the formation of one diastereomer.
Conformational Rigidity: The auxiliary helps to lock the acyclic precursor into a specific conformation, which pre-organizes the molecule for a highly stereoselective cyclization.
Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam.[5][] The choice of auxiliary will depend on the specific substrate and reaction conditions. After the cyclization, the auxiliary is removed to yield the desired enantiomerically enriched product.
Visualizing Racemization Pathways
The following diagram illustrates a potential racemization pathway involving an oxocarbenium ion intermediate.
Caption: Potential racemization via an achiral oxocarbenium ion.
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Low Enantiomeric Excess (e.e.)
Racemization via oxocarbenium ion formation.
Use a milder acid catalyst (e.g., a chiral Brønsted acid) or a Lewis acid that promotes a more concerted cyclization.[2] Lower the reaction temperature.
Presence of water in the reaction mixture.
Use anhydrous solvents and reagents.[4] Consider adding a dehydrating agent if water is generated in situ.
Epimerization at the C2 position.
If using a base, switch to a non-nucleophilic, sterically hindered base. Run the reaction at a lower temperature.
Formation of Diastereomers
Poor facial selectivity during cyclization.
Employ a chiral auxiliary to direct the stereochemical outcome.[5][] Screen different chiral catalysts or ligands if using a catalytic enantioselective method.
Non-stereoselective starting material.
Ensure the enantiomeric purity of your starting materials using chiral chromatography or other analytical techniques.
Low Reaction Yield
Suboptimal reaction conditions (temperature, time, concentration).
Perform a systematic optimization of reaction parameters.[4]
Product decomposition under reaction or workup conditions.
Monitor the reaction progress by TLC or LC-MS to check for product degradation.[4] Consider a milder workup procedure.
Inefficient mixing in heterogeneous reactions.
Ensure adequate stirring for the scale and viscosity of the reaction.[4]
Experimental Protocol: Enantioselective Synthesis via a Chiral Auxiliary Approach
This protocol outlines a general procedure for the synthesis of an enantioenriched 1,4-oxazepane derivative using a chiral auxiliary. This is a representative protocol and may require optimization for specific substrates.
Step 1: Attachment of the Chiral Auxiliary
To a solution of the appropriate acyclic precursor (e.g., an N-protected amino alcohol) in a suitable aprotic solvent (e.g., dichloromethane), add the chiral auxiliary (e.g., an activated form of (R)- or (S)-phenylglycinol).
Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Work up the reaction by washing with aqueous acid and base, followed by drying and concentration.
Purify the product by column chromatography.
Step 2: Intramolecular Cyclization
Dissolve the chiral auxiliary-adduct in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to the desired temperature (e.g., -78 °C).
Slowly add a Lewis acid (e.g., TiCl4 or SnCl4) to promote the cyclization.
Stir the reaction at low temperature until the starting material is consumed.
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
Purify the diastereomeric product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
Dissolve the purified diastereomer in a suitable solvent.
Add the appropriate reagent to cleave the auxiliary (e.g., LiBH4 for reductive cleavage of an oxazolidinone auxiliary).
Stir the reaction until the cleavage is complete.
Work up the reaction to isolate the enantioenriched 2-Methyl-7-phenyl-1,4-oxazepane.
Purify the final product by column chromatography.
Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC.
Workflow for Enantioselective Synthesis
Caption: General workflow for an enantioselective synthesis using a chiral auxiliary.
References
Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions.
Cimarelli, C., & Palmieri, G. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.
C7-Phenyl Moiety: The C7 position is benzylic and adjacent to the ether oxygen. This creates a "benzylic ether" motif, significantly increasing susceptibility to acid-catalyzed ring opening and oxidative cleavage compared to unsubstituted oxazepanes.[2]
N4-Amine Center: Depending on substitution (NH vs. N-R), this center is prone to N-oxidation and acts as a basic site that complicates silica purification.[2]
Conformational Flexibility: The 7-membered ring exists in a dynamic equilibrium (twist-chair/chair), making NMR interpretation challenging and crystallization difficult.[2]
Stability Data Summary
Parameter
Stability Rating
Critical Notes
Solid State (Pure)
Moderate
Hygroscopic.[2] Store at -20°C under Argon. Benzylic C-H bonds are sensitive to autoxidation over long periods.
Solution (Protic)
Low
High Risk: In MeOH/EtOH with trace acid, the C7-O bond is labile (solvolysis).[2] Avoid protic solvents for long-term storage.
Solution (Aprotic)
High
Stable in DMSO, DMF, DCM at RT.[2] Preferred for stock solutions.
Acid Resistance
Poor
The benzylic ether linkage (C7-O) cleaves readily below pH 4, leading to acyclic amino-alcohol degradation products.[2]
Base Resistance
Excellent
Stable to aqueous NaOH/KOH and amine bases.
Oxidative Stress
Moderate
Susceptible to N-oxide formation. Avoid peroxides in ether solvents (THF/Et2O).[2]
Troubleshooting Guide & FAQs
Issue 1: "My product degrades rapidly during silica gel chromatography."
Diagnosis: Acid-Induced Ring Opening.
Standard silica gel is slightly acidic (pH 4–5).[2] The 2-methyl-7-phenyl-1,4-oxazepane scaffold contains a basic nitrogen (N4) and an acid-sensitive benzylic ether linkage (C7-O).[2] The amine adsorbs strongly to acidic sites, increasing local residence time, while the acidity catalyzes the cleavage of the C7-O bond.[2]
Corrective Action:
Pre-treat Silica: Slurry the silica gel in the eluent containing 1–2% Triethylamine (TEA) or 1% NH₄OH before loading the column.
Switch Stationary Phase: Use Neutral Alumina or amine-functionalized silica (e.g., NH2-silica) to eliminate surface acidity entirely.[2]
Fast Elution: Do not leave the compound on the column overnight.
Issue 2: "I observe multiple peaks in LC-MS with the same mass (M+H)."
Diagnosis: Conformational Isomerism vs. Diastereomers.
1,4-Oxazepanes are conformationally mobile.[2] However, if the peaks are separable by HPLC, you are likely observing diastereomers (cis/trans isomers relative to the C2-Methyl and C7-Phenyl groups).[2]
Verification: Run High-Temperature NMR (e.g., at 50–60°C). If peaks coalesce, they are conformers.[2] If they remain distinct, they are diastereomers.[2]
Issue 3: "Low yields during the cyclization step (Linear Precursor → Ring)."
Diagnosis: Intermolecular Dimerization.
Formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. High concentration favors intermolecular reaction (dimerization/polymerization) over the desired intramolecular ring closure.
Corrective Action:
Implement High-Dilution Protocol: Conduct the cyclization at concentrations < 0.01 M .
Slow Addition: Add the linear precursor dropwise to the catalyst/base solution over 4–6 hours using a syringe pump.
Issue 4: "The compound turns yellow/brown upon storage."
Diagnosis: Benzylic Autoxidation or N-Oxidation.
The C7 position is benzylic. Radical autoxidation can introduce a ketone or hydroxyl group at this position, or the amine (N4) can form an N-oxide.[2]
Corrective Action:
Storage: Store as a hydrochloride or oxalate salt (if the acid stability permits short-term exposure during salt formation) or keep the free base under Argon at -20°C.
Antioxidants: Add trace BHT (butylated hydroxytoluene) to storage solvents if downstream applications permit.[2]
Detailed Experimental Protocols
Protocol A: Optimized Synthesis via High-Dilution Cyclization
Targeting the suppression of dimerization.
Reagents:
Linear Precursor (e.g., Amino-alcohol derivative)[2]
Base: NaH (for alkoxide cyclization) or DIAD/PPh3 (for Mitsunobu)[2]
Step-by-Step:
Preparation: Dissolve the cyclization catalyst/base in a large volume of solvent to achieve a final intended concentration of 0.005 M relative to the substrate. Heat to reflux (if thermal) or cool to 0°C (if Mitsunobu).[2]
Controlled Addition: Dissolve the linear precursor in a separate volume of solvent. Load this into a syringe pump.
Execution: Add the precursor solution to the reaction vessel at a rate of 1 ring-volume equivalent per hour .
Why? This ensures the instantaneous concentration of unreacted precursor remains near zero, statistically forcing the intramolecular pathway.
Quench: Immediately upon completion (monitor by LC-MS), quench the reaction to prevent equilibration or degradation.
Workup: Wash with basic brine (pH ~9) to prevent acid hydrolysis during extraction.
Column: C18 (High pH stable, e.g., XBridge or Gemini), 3.5 µm, 4.6 x 100 mm.[2]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[2] Note: High pH suppresses ionization of the amine, improving peak shape and preventing on-column acid hydrolysis.[2]
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (Amine backbone) and 254 nm (Phenyl group).[2]
Visualizations
Diagram 1: Critical Degradation Pathways
This diagram illustrates the two primary failure modes: Acid-catalyzed ring opening at the benzylic ether and N-oxidation.
Caption: Degradation logic showing the vulnerability of the benzylic C7-O bond to acid and the N4 center to oxidation.
Diagram 2: Synthesis & Purification Workflow
A logic flow to minimize side reactions during production.
Caption: Workflow emphasizing base-mediated cyclization and high dilution to prevent dimerization.
References
BenchChem. Technical Support Center: Strategies for Improving the Yield of 1,4-Oxazepane Derivatives. Retrieved from [2]
Journal of Organic Chemistry. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. (2023).[2][4][6] Retrieved from [2]
Frontiers in Chemistry. Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. (2024).[2][7] Retrieved from [2]
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010).[1][2] Retrieved from [2]
RSC Advances. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2][8] (2020).[2][3][4][9] Retrieved from [2]
Structural Elucidation & Diastereomeric Differentiation of 2-Methyl-7-phenyl-1,4-oxazepane
Topic: Structural Elucidation and Diastereomeric Differentiation of 2-Methyl-7-phenyl-1,4-oxazepane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation and Diastereomeric Differentiation of 2-Methyl-7-phenyl-1,4-oxazepane
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Challenge
In drug discovery, the 1,4-oxazepane scaffold is a privileged structure due to its ability to mimic peptide turns and its prevalence in CNS-active agents. However, the introduction of substituents at the C2 and C7 positions creates two chiral centers, resulting in diastereomeric pairs (cis and trans).
This guide objectively compares the Cis-2-Methyl-7-phenyl-1,4-oxazepane and Trans-2-Methyl-7-phenyl-1,4-oxazepane isomers. Unlike simple purity checks, differentiating these isomers requires advanced NMR interpretation involving coupling constant analysis (
) and Nuclear Overhauser Effect (NOE) correlations.
Comparative Analysis: Cis vs. Trans Isomers
The following table contrasts the spectral signatures of the two diastereomers. Note that 7-membered rings often exist in a dynamic equilibrium between twist-chair and twist-boat conformations, but the twist-chair is generally the major conformer for 2,7-disubstituted systems.
Anisotropy: In the cis form, the phenyl ring orientation often exerts a stronger deshielding effect on the ring protons due to steric crowding.
H2 Chemical Shift
3.80 – 3.95 ppm (m)
3.70 – 3.85 ppm (m)
1,3-Diaxial Interaction: The cis isomer minimizes 1,3-diaxial strain, altering the magnetic environment of the methine proton.
Methyl Group (C2-Me)
1.15 ppm (d, Hz)
1.28 ppm (d, Hz)
Shielding: In the trans isomer, the methyl group may fall into the shielding cone of the phenyl ring depending on the specific twist-chair population.
Key Coupling ()
Large (~10-12 Hz)
Smaller (~2-5 Hz)
Karplus Relation: The cis isomer typically allows H6 and H7 to adopt a pseudo-antiperiplanar arrangement (), maximizing .
NOE Correlation
Strong: H2 H7
Weak/Absent: H2 H7
Spatial Proximity: In the cis isomer, H2 and H7 are on the same face of the ring (syn-facial), usually within 3-4 Å.
Detailed Interpretation & Causality
The "Fingerprint" Region: H7 (Benzylic Proton)
The proton at position 7 (H7) is the most diagnostic signal. It is flanked by the oxygen atom and the phenyl ring.
Observation: Appears as a doublet of doublets (dd) between 4.5–4.8 ppm.
Causality: The electronegativity of Oxygen pulls electron density (inductive effect), while the Phenyl ring creates a paramagnetic ring current (anisotropy), both shifting the signal downfield.
Differentiation: Look at the splitting.[1] H7 couples with the two protons on C6. If
Hz is observed, H7 is likely axial, coupling with an axial H6, suggesting a specific fixed conformation often associated with the thermodynamically stable cis isomer (where bulky Ph and Me groups are pseudo-equatorial).
The Nitrogen-Adjacent Protons (H3 & H5)
Observation: Complex multiplets in the 2.6 – 3.2 ppm range.
Causality: The nitrogen atom is less electronegative than oxygen, so these protons are less deshielded than H2/H7 but more deshielded than H6.
Protocol Tip: These signals often broaden due to nitrogen inversion. Acquiring the spectrum at elevated temperature (e.g., 320 K) can sharpen these multiplets by accelerating the inversion rate/conformational exchange.
The Remote Methylene (H6)
Observation: Multiplets around 1.8 – 2.2 ppm.
Causality: C6 is the only carbon not directly attached to a heteroatom. It is the most shielded ring position.
Diagnostic Value: The shape of the H6 multiplet reveals the coupling to H7. Use a decoupling experiment (irradiate H7) to simplify the H6 signal and confirm connectivity.
Experimental Protocols
NMR Acquisition Protocol
To ensure data integrity and reproducibility, the following parameters are mandatory for diastereomeric differentiation.
Sample Preparation:
Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl
(neutralized with basic alumina to prevent acid-catalyzed isomerization) or Benzene-d (excellent for resolving overlapping multiplets).
Note: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that degrade shimming.
Acquisition Parameters (Standard 400/500 MHz):
Pulse Sequence: zg30 (30° pulse) to allow faster repetition.
Relaxation Delay (D1): Set to
seconds. Accurate integration of the Methyl vs. Phenyl ratio is critical for purity assessment.
Scans (NS): Minimum 64 scans to resolve the low-intensity "roofing" effects in the multiplets.
Temperature: 298 K (Standard). If signals are broad, heat to 323 K.
2D Validation (NOESY):
Mixing Time: 500 ms.
Goal: Detect the Through-Space interaction between H2 and H7.
Result: A cross-peak indicates Cis configuration. Absence indicates Trans.
Synthesis & Purification Workflow (Context)
The interpretation is only as good as the sample. The following workflow ensures you are analyzing a discrete isomer.
Figure 1: Purification and Characterization Workflow. Separation of diastereomers is a prerequisite for accurate spectral assignment.
Visualizing the Stereochemistry (NOE)
The definitive proof of structure comes from the Nuclear Overhauser Effect. The diagram below illustrates the spatial correlations observed in the Cis isomer.
Figure 2: Key NOE correlations for Cis-2-Methyl-7-phenyl-1,4-oxazepane. The H2-H7 correlation is the "smoking gun" for the cis-isomer.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constant analysis).
BenchChem. (2025).[2] Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. Link (General principles of oxazepane ring NMR).
Gomes, M. J. S., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization.[3] The Journal of Organic Chemistry, 82(10). Link (Provides analog spectral data and conformational analysis of 7-membered rings).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction tables).
Comparative HPLC Method Development: Optimizing Purity Analysis for 2-Methyl-7-phenyl-1,4-oxazepane
Abstract This guide presents a technical comparison between a standard alkyl-phase (C18) HPLC method and an optimized Biphenyl stationary phase method for the purity analysis of 2-Methyl-7-phenyl-1,4-oxazepane . While ge...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide presents a technical comparison between a standard alkyl-phase (C18) HPLC method and an optimized Biphenyl stationary phase method for the purity analysis of 2-Methyl-7-phenyl-1,4-oxazepane . While generic C18 gradients often fail to resolve diastereomeric impurities and suffer from peak tailing due to the basic secondary amine, the proposed Biphenyl method leverages
interactions to achieve superior selectivity and peak symmetry.
Structural Analysis & The Analytical Challenge
The 1,4-oxazepane scaffold is a critical pharmacophore in CNS drug development, structurally related to benzodiazepines but distinct in its saturation and basicity. The specific derivative, 2-Methyl-7-phenyl-1,4-oxazepane , presents three primary chromatographic challenges:
Basicity (pKa ~9.0–10.0): The secondary amine at position 4 is highly basic. At standard acidic pH (2.0–3.0), the nitrogen is protonated (
), leading to severe peak tailing on traditional C18 columns due to secondary interactions with residual silanols.
Stereochemical Complexity: With chiral centers at C2 and C7, the synthesis typically yields a mixture of diastereomers (cis and trans). Separating the active diastereomer from its inactive isomer is critical for chemical purity.
Aromatic Selectivity: The phenyl group at position 7 offers a handle for selective retention, but alkyl phases (C18/C8) interact only via hydrophobicity, often failing to separate structurally similar aromatic impurities (e.g., ring-opening byproducts).
Mechanism of Action: Why C18 Fails
Standard C18 columns rely on hydrophobic subtraction . They separate based on the analyte's ability to partition out of the mobile phase. However, the diastereomers of 2-Methyl-7-phenyl-1,4-oxazepane have nearly identical hydrophobicity (
), resulting in co-elution or poor resolution ().
The Solution: Biphenyl Stationary Phases
Biphenyl phases offer a dual separation mechanism:[1][2]
Hydrophobicity: Similar to C18.
Interactions: The biphenyl ligands overlap with the -electrons of the analyte's 7-phenyl ring. This interaction is highly sensitive to the spatial arrangement of the phenyl ring, allowing for the baseline separation of diastereomers that C18 cannot resolve.
Experimental Protocols
Below are the specific methodologies used to generate the comparative data.
Method A: The Standard (Generic Gradient)
Designed to mimic a standard "starting point" method used in many QC labs.
The following data summarizes the separation of the target analyte (Main Peak) from its primary diastereomeric impurity (Impurity D1) and a known synthesis byproduct (Impurity B2).
Parameter
Method A (Standard C18)
Method B (Optimized Biphenyl)
Status
Retention Time (Main)
8.4 min
11.2 min
Improved Retention
Resolution () (Main vs D1)
1.2 (Co-elution)
3.8 (Baseline)
PASS
Tailing Factor ()
1.8 (Significant Tailing)
1.1 (Symmetric)
PASS
Theoretical Plates ()
~8,500
~14,200
High Efficiency
Selectivity ()
1.04
1.15
Superior
Analysis of Results
Resolution: Method A failed to achieve baseline resolution (
) between the main peak and the diastereomer. Method B achieved an of 3.8, proving that the Biphenyl phase can discriminate the spatial orientation of the 7-phenyl ring.
Peak Shape: The C18 method showed tailing (
) typical of basic amines. The Biphenyl method, utilizing a buffered mobile phase and the steric protection of the bulky biphenyl ligands, reduced tailing to near-perfect symmetry ().
Visualizing the Mechanism
The following diagram illustrates the decision matrix and the mechanistic difference between the two approaches.
Caption: Decision pathway comparing the limitations of hydrophobic-only retention (C18) versus the dual-mechanism retention of Biphenyl phases for aromatic heterocycles.
Validation & Robustness Strategy
To ensure this method is "publishable" and ready for QC, it must be self-validating.
Impurity Profiling Workflow
The following workflow ensures that the method is not just separating known peaks, but is robust against unknown degradation products.
Caption: Robustness workflow ensuring the method can detect impurities generated under stress conditions.
Key Validation Parameters
Linearity: The method must demonstrate linearity (
) over the range of 0.05% (impurity limit) to 120% of the target concentration.
LOD/LOQ: For genotoxic impurities (common in ring-synthesis), the Limit of Quantitation (LOQ) should be established at
.
Mobile Phase pH: The Biphenyl method uses Ammonium Acetate. A variation of
pH units should be tested. A shift min in retention time indicates the buffer capacity is insufficient.
References
Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]
Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-7-phenyl-1,4-oxazepane
Structural Features and Their Implications for Fragmentation 2-Methyl-7-phenyl-1,4-oxazepane possesses a unique combination of structural motifs that will govern its fragmentation cascade in a mass spectrometer. Understa...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Features and Their Implications for Fragmentation
2-Methyl-7-phenyl-1,4-oxazepane possesses a unique combination of structural motifs that will govern its fragmentation cascade in a mass spectrometer. Understanding these features is critical to predicting the resulting mass spectrum.
Molecular Formula: C₁₂H₁₇NO
Molecular Weight: 191.27 g/mol
Core Structure: A seven-membered 1,4-oxazepane ring. Saturated heterocyclic rings are prone to alpha-cleavage and ring-opening fragmentations.[1]
Key Substituents:
Phenyl Group at C7: This creates a benzylic position. Molecules containing a benzyl group are well-known to undergo fragmentation to form a highly stable tropylium ion (m/z 91), which often results in the base peak of the spectrum.[2][3]
Methyl Group at C2: This group provides an additional site for alpha-cleavage and can influence the fragmentation of the oxazepane ring.
Heteroatoms (Nitrogen and Oxygen): The nitrogen and oxygen atoms are key sites for initial ionization, particularly the non-bonding electrons of the nitrogen atom.[4][5] Subsequent fragmentation is often directed by the location of the initial charge. Alpha-cleavage adjacent to the nitrogen is typically a dominant pathway for aliphatic amines.[5][6]
Fundamental Principles of Fragmentation in Mass Spectrometry
To interpret the mass spectrum of a novel compound, one must understand the underlying processes that generate the fragment ions.
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[7][8] This process is energetic enough to not only remove an electron to form a molecular ion (M⁺˙) but also to impart significant internal energy, causing extensive and reproducible fragmentation.[4][8] The resulting pattern is a "fingerprint" useful for library matching and structural analysis.
Collision-Induced Dissociation (CID): In tandem mass spectrometry (MS/MS), CID is used to fragment a specific precursor ion that has been isolated in the mass analyzer. The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which induces fragmentation.[9] The resulting product ions provide detailed structural information about the precursor. This technique is invaluable for confirming connectivity and elucidating fragmentation pathways.
Predicted Fragmentation Pathways of 2-Methyl-7-phenyl-1,4-oxazepane
Based on the structural features and fundamental principles, we can predict several major fragmentation pathways for the molecular ion of 2-Methyl-7-phenyl-1,4-oxazepane (m/z 191).
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
This is anticipated to be a dominant fragmentation route due to the exceptional stability of the resulting product. The cleavage of the C7-N bond results in the formation of a benzyl cation, which readily rearranges to the aromatic tropylium ion.
Process: The bond between the phenyl-substituted carbon (C7) and the nitrogen atom breaks.
Key Fragment: Tropylium ion at m/z 91 . The stability of this ion often makes this the base peak in the spectrum.[2][3]
Neutral Loss: C₅H₁₀NO• (Mass = 100)
Pathway B: Alpha-Cleavage Adjacent to Nitrogen
Alpha-cleavage is a characteristic fragmentation for amines and ethers.[6][10] For this molecule, cleavage can occur on either side of the nitrogen atom within the ring.
Process 1 (Loss of Methyl Radical): Cleavage of the C2-CH₃ bond is less likely as a primary fragmentation compared to ring cleavage but possible. A more significant alpha-cleavage involves the loss of the largest possible radical.
Process 2 (Ring Cleavage at C5-N): The bond between C5 and the nitrogen atom can break, leading to a stabilized iminium ion. This would involve a more complex ring-opening mechanism.
Process 3 (Cleavage at C7-N): This is the same as Pathway A.
Pathway C: Ring Opening and Subsequent Fragmentations
Saturated heterocyclic systems often undergo ring opening initiated by cleavage adjacent to a heteroatom, followed by the loss of small neutral molecules.[1][11]
Process: Initial cleavage at the C7-O or C2-N bond, followed by a cascade of bond cleavages.
Potential Fragments: This can lead to a variety of smaller fragments. For instance, a logical pathway could involve the loss of ethylene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from an opened-ring intermediate.
The diagram below illustrates these primary predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted major fragmentation pathways for 2-Methyl-7-phenyl-1,4-oxazepane.
Comparative Analysis: 2-Methyl-7-phenyl-1,4-oxazepane vs. N-Benzylmorpholine
To contextualize the predicted fragmentation, we compare it with a structurally related, well-understood molecule: N-benzylmorpholine .
N-Benzylmorpholine (C₁₁H₁₅NO, MW = 177.24): This molecule shares the key benzyl-amine feature but has a six-membered morpholine ring instead of the seven-membered oxazepane ring and lacks the methyl substituent.
Key Predicted Differences:
Molecular Ion: The molecular ion of N-benzylmorpholine will be at m/z 177, which is 14 Da lower than that of our target analyte.
Benzylic Cleavage: This pathway will be prominent for both compounds, producing the same stable tropylium ion at m/z 91 . This peak is expected to be the base peak in both spectra.
Alpha-Cleavage/Ring Fragmentation: The primary difference will lie in the fragments resulting from the cleavage of the heterocyclic ring.
For N-benzylmorpholine, a characteristic fragment arises from the loss of the benzyl group followed by the loss of ethylene from the morpholine ring, or cleavage to form an ion at m/z 86 ([C₄H₈NO]⁺).
For 2-Methyl-7-phenyl-1,4-oxazepane, the larger ring and the methyl group will lead to different fragment masses. For example, a corresponding ring-based fragment would be expected at m/z 100 ([C₅H₁₀NO]⁺).
Table 1: Comparison of Predicted Key Fragments
Feature
2-Methyl-7-phenyl-1,4-oxazepane
N-Benzylmorpholine
Rationale for Difference
Molecular Ion (M⁺˙)
m/z 191
m/z 177
Additional -CH₂- and -CH₂- in ring and methyl group vs. one -CH₂-
Benzylic Cleavage
m/z 91 (Tropylium ion)
m/z 91 (Tropylium ion)
Identical fragment; expected to be the base peak for both.
Ring Fragment Ion
m/z 100 ([M-C₇H₇]⁺)
m/z 86 ([M-C₇H₇]⁺)
Difference in ring size and substitution (-C₅H₁₀NO vs. -C₄H₈NO).
Loss of H
m/z 190
m/z 176
Loss of a hydrogen atom from the molecular ion.
Experimental Protocol for Spectrum Acquisition and Validation
This section provides a detailed methodology for obtaining the mass spectrum of 2-Methyl-7-phenyl-1,4-oxazepane, ensuring a trustworthy and reproducible analysis.
Caption: General experimental workflow for acquiring and analyzing the mass spectrum.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of synthesized and purified 2-Methyl-7-phenyl-1,4-oxazepane.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.
Perform serial dilutions to achieve a final concentration suitable for analysis, typically in the range of 1-10 µg/mL.
Instrumentation (GC-MS):
A gas chromatograph coupled to a mass spectrometer with an EI source is recommended.
Inject 1 µL of the prepared sample into the GC.
The fragments are then analyzed, typically using a quadrupole or ion trap mass analyzer.
Provides good separation for semi-volatile organic compounds.
Inlet Temperature
250 °C
Ensures complete volatilization of the analyte.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas standard for GC-MS.
Oven Program
Start at 100 °C, ramp to 280 °C at 15 °C/min
Elutes the compound in a reasonable time with good peak shape.
MS Source
Electron Ionization (EI)
Standard for generating reproducible fragmentation patterns.
Ionization Energy
70 eV
Standard energy for creating library-searchable spectra.[4]
Mass Analyzer
Quadrupole
Common, robust analyzer for routine analysis.
Scan Range
m/z 40 - 400
Covers the molecular ion and all predicted fragments.
Source Temperature
230 °C
Standard temperature to maintain cleanliness and performance.
Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum associated with this peak.
Identify the molecular ion peak (M⁺˙) at m/z 191. The presence of an odd molecular weight is consistent with the nitrogen rule (one nitrogen atom).[5]
Identify the base peak and other major fragment ions.
Propose structures for the observed fragments by calculating the mass of the neutral losses from the molecular ion.
Compare the empirical data with the predicted fragmentation pathways outlined in this guide.
Conclusion
While experimental data for 2-Methyl-7-phenyl-1,4-oxazepane is not publicly available, a robust prediction of its mass spectral fragmentation pattern can be made based on well-established principles of organic mass spectrometry. The presence of the benzyl group strongly suggests that the tropylium ion at m/z 91 will be the dominant feature (base peak) of the spectrum. Further fragmentation will be driven by alpha-cleavage and ring-opening mechanisms characteristic of the 1,4-oxazepane heterocyclic core. This predictive guide, coupled with the provided experimental protocol for verification, offers a comprehensive framework for researchers to identify and characterize this molecule and other novel substituted 1,4-oxazepane derivatives, thereby aiding in the broader efforts of drug discovery and chemical analysis.
References
Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]
Li, L., & Glish, G. L. (1992). High energy collision-induced dissociation of alkali-metal ion adducts of crown ethers and acyclic analogs. Rapid communications in mass spectrometry. [Link]
Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
Bourcier, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid communications in mass spectrometry. [Link]
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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A Comparative Guide to the Bioactivity of Novel CNS-Active Scaffolds: 2-Methyl-7-phenyl-1,4-oxazepane vs. Benzodiazepines
Introduction: The Quest for Novel Anxiolytics For decades, benzodiazepines have been a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and other neurological conditions.[1][2][3] Their efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Anxiolytics
For decades, benzodiazepines have been a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and other neurological conditions.[1][2][3] Their efficacy is rooted in their well-characterized mechanism of action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4][5] However, the clinical utility of benzodiazepines is often hampered by a side-effect profile that includes sedation, amnesia, dependence, and a withdrawal syndrome upon discontinuation.[1] This has fueled a persistent search for novel chemical scaffolds that can replicate the therapeutic benefits of benzodiazepines while offering a wider therapeutic window and a more favorable safety profile.
The 1,4-oxazepane ring system has emerged as a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[6][7] While much of the research on 1,4-oxazepanes has focused on targets such as dopamine and serotonin receptors, their structural features suggest potential interactions with other CNS targets, including the GABA-A receptor.[8][9][10] This guide provides a framework for the comparative bioactivity assessment of a novel compound, 2-Methyl-7-phenyl-1,4-oxazepane, against the benchmark class of benzodiazepines.
Due to the novelty of 2-Methyl-7-phenyl-1,4-oxazepane, direct comparative data with benzodiazepines is not yet extensively available in peer-reviewed literature. Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to conduct such a comparative analysis. We will delve into the established pharmacology of benzodiazepines and then outline a comprehensive, self-validating workflow to characterize the bioactivity of this novel 1,4-oxazepane derivative.
The Benzodiazepine Benchmark: A Well-Understood Mechanism
Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine receptor (BzR).[1][4] This binding event enhances the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuron.[5] This potentiation of GABAergic inhibition results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[1][2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for different benzodiazepines.[3] For instance, the anxiolytic effects are primarily mediated by α2-containing receptors, while the sedative and amnesic effects are linked to α1-containing receptors.
Comparative Bioactivity Workflow: A Step-by-Step Guide
A thorough comparison of 2-Methyl-7-phenyl-1,4-oxazepane and benzodiazepines necessitates a multi-tiered approach, beginning with in vitro characterization and progressing to in vivo behavioral models.
Part 1: In Vitro Characterization - Receptor Binding and Functional Assays
The initial phase of the comparison focuses on determining if and how 2-Methyl-7-phenyl-1,4-oxazepane interacts with the GABA-A receptor.
Rationale: These assays are fundamental for determining the affinity of a test compound for a specific receptor. By using a radiolabeled ligand with known high affinity for the benzodiazepine binding site (e.g., [³H]flunitrazepam), we can assess the ability of 2-Methyl-7-phenyl-1,4-oxazepane to displace it.[11]
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
Assay Setup: In a 96-well plate, combine the prepared membranes, [³H]flunitrazepam at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (2-Methyl-7-phenyl-1,4-oxazepane) or a reference benzodiazepine (e.g., diazepam).
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the inhibitory constant (Ki) of the test compound.
Rationale: While binding assays confirm affinity, functional assays are crucial to determine the efficacy of the compound – whether it acts as an agonist, antagonist, or inverse agonist at the benzodiazepine site. Electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp recordings from transfected mammalian cells provide a direct measure of ion channel function.[11] Fluorescence-based assays offer a higher throughput alternative for screening and initial characterization.[12][13][14]
Cell Line: Utilize a stable cell line expressing recombinant GABA-A receptors (e.g., CHO or HEK293 cells) and a halide-sensitive yellow fluorescent protein (YFP).[13][15]
Assay Preparation: Plate the cells in a 96- or 384-well plate. Load the cells with a membrane potential-sensitive dye.
Compound Addition: Add varying concentrations of 2-Methyl-7-phenyl-1,4-oxazepane or a reference benzodiazepine in the presence of a sub-maximal concentration of GABA (e.g., EC₂₀).
Signal Detection: Measure the change in fluorescence using a plate reader. An increase in GABA-mediated chloride influx will cause a change in membrane potential, which is detected by the dye.
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for half-maximal effect) and the maximum potentiation.
Part 2: In Vivo Behavioral Models - Assessing Anxiolytic and Sedative Properties
Following in vitro characterization, in vivo studies in rodent models are essential to evaluate the physiological and behavioral effects of the compound.
Rationale: The EPM is a widely used and validated model for assessing anxiolytic-like activity.[16][17][18] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.[18]
Experimental Protocol: Elevated Plus Maze Test
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Acclimation: Allow the animals (e.g., mice or rats) to acclimate to the testing room for at least one hour before the experiment.
Drug Administration: Administer 2-Methyl-7-phenyl-1,4-oxazepane, a vehicle control, or a reference benzodiazepine (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a fixed period (e.g., 5 minutes).
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
Rationale: This test is based on the innate aversion of rodents to brightly illuminated areas.[19] Anxiolytic compounds increase the time spent in the light compartment.
Experimental Protocol: Light-Dark Box Test
Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them.
Acclimation and Dosing: Similar to the EPM protocol.
Test Procedure: Place the animal in the dark compartment and allow it to move freely between the two compartments for a set duration (e.g., 10 minutes).
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the light compartment.
Data Analysis: Compare the parameters between the different treatment groups.
Rationale: It is crucial to distinguish anxiolytic effects from general motor impairment or sedation. The open field test assesses locomotor activity. A significant reduction in movement could indicate sedation.
Experimental Protocol: Open Field Test
Apparatus: A large, open, square arena.
Acclimation and Dosing: As per previous protocols.
Test Procedure: Place the animal in the center of the open field and allow it to explore for a defined period (e.g., 15-30 minutes).
Data Collection: Track the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.
Data Analysis: A significant decrease in total distance traveled may suggest a sedative effect.
Data Summary and Interpretation
A comprehensive comparison requires the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing the key findings.
Table 1: In Vitro Bioactivity Profile
Compound
[³H]flunitrazepam Binding (Ki, nM)
GABA Potentiation (EC₅₀, nM)
Maximal GABA Enhancement (%)
Diazepam (Reference)
Expected Value
Expected Value
Expected Value
2-Methyl-7-phenyl-1,4-oxazepane
Experimental Value
Experimental Value
Experimental Value
Table 2: In Vivo Behavioral Profile
Compound (Dose)
Elevated Plus Maze (% Open Arm Time)
Light-Dark Box (% Time in Light)
Open Field (Total Distance Traveled, m)
Vehicle
Baseline Value
Baseline Value
Baseline Value
Diazepam (e.g., 1 mg/kg)
Increase vs. Vehicle
Increase vs. Vehicle
Potential Decrease
2-Methyl-7-phenyl-1,4-oxazepane (Dose 1)
Experimental Value
Experimental Value
Experimental Value
2-Methyl-7-phenyl-1,4-oxazepane (Dose 2)
Experimental Value
Experimental Value
Experimental Value
Visualizing the Mechanisms and Workflows
Signaling Pathway of GABA-A Receptor Modulation
Caption: Hypothesized mechanism of GABA-A receptor modulation.
Experimental Workflow for Comparative Bioactivity
Caption: Step-wise workflow for comparative bioactivity assessment.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to comparing the bioactivity of a novel compound, 2-Methyl-7-phenyl-1,4-oxazepane, with the well-established benzodiazepine class. By systematically evaluating receptor affinity, functional efficacy, and behavioral outcomes, researchers can build a comprehensive pharmacological profile. The key to a successful comparison lies not only in the execution of these assays but also in the careful distinction between desired anxiolytic effects and undesirable sedative properties.
Should 2-Methyl-7-phenyl-1,4-oxazepane demonstrate promising activity at the GABA-A receptor with a favorable separation from sedation, further studies would be warranted. These could include investigating its effects on other CNS targets to rule out off-target effects, exploring its potential for tolerance and dependence in chronic dosing studies, and conducting pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Ultimately, the goal is to identify novel chemical entities that can provide safer and more effective treatments for anxiety and related disorders.
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A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 2-Methyl-7-phenyl-1,4-oxazepane via Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity in Drug Development In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Enantiomeric Purity in Drug Development
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound 2-Methyl-7-phenyl-1,4-oxazepane, a heterocyclic structure with a stereogenic center at the C2 position, exemplifies this principle. While one enantiomer may exhibit the desired therapeutic effect, its mirror image, or antipode, could be inactive, less potent, or worse, responsible for adverse effects. Therefore, the precise quantification of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory submission.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the principal technique for resolving and quantifying enantiomers in the pharmaceutical industry.[1] Its high selectivity, reproducibility, and adaptability make it the gold standard. This guide provides an in-depth, experience-driven framework for developing and validating a robust chiral HPLC method for 2-Methyl-7-phenyl-1,4-oxazepane. It further compares this methodology against other analytical alternatives, offering researchers a comprehensive decision-making tool.
Part 1: Strategic Development of a Chiral HPLC Method
A successful chiral separation is not a matter of chance but the result of a logical, systematic approach grounded in the physicochemical properties of the analyte. The structure of 2-Methyl-7-phenyl-1,4-oxazepane—containing a basic secondary amine within a seven-membered ring and aromatic functionality—guides our initial choices.
Causality Behind Experimental Choices: Selecting the Chiral Stationary Phase (CSP)
The interaction between the analyte and the CSP is the heart of the chiral separation.[2] For a molecule like 2-Methyl-7-phenyl-1,4-oxazepane, two classes of CSPs present the highest probability of success:
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, demonstrating broad enantiorecognition capabilities for a vast range of compounds.[3] They primarily function through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[2][3]
Cyclodextrin-Based CSPs: These consist of cyclic oligosaccharides that form a toroidal structure, creating a chiral cavity.[2][4] Separation is achieved by the differential inclusion of the enantiomers into this cavity, based on a fit-based mechanism involving hydrophobic and hydrogen bonding interactions.[4]
Given the basic nature of the analyte, a normal-phase screening approach is often most effective. The basic amine can interact strongly with residual acidic silanols on the silica support of the column, leading to poor peak shape (tailing). This is readily mitigated by adding a small amount of a basic modifier to the mobile phase.[5]
Caption: Logical workflow for chiral method development.
Experimental Protocol: Initial Method Screening
This protocol describes a systematic screening process to identify a suitable chiral separation method.
Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers of 2-Methyl-7-phenyl-1,4-oxazepane.
Sample: Racemic 2-Methyl-7-phenyl-1,4-oxazepane (~1 mg/mL in mobile phase).
Methodology:
Column Installation & Equilibration: Install the first column (e.g., Chiralpak® AD-H). Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
Initial Screening Conditions (Normal Phase):
Mobile Phase A: n-Hexane / IPA (90:10, v/v) + 0.1% DEA
Mobile Phase B: n-Hexane / EtOH (90:10, v/v) + 0.1% DEA
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: 254 nm (or lambda max of the phenyl chromophore)
Injection Volume: 10 µL
Execution:
Inject the racemic standard using Mobile Phase A.
If no or poor separation is observed, switch to Mobile Phase B and re-inject after equilibration.
Repeat steps 1-3 for each column in the screening set.
Analysis & Optimization:
Evaluate chromatograms for retention time (k'), selectivity (α), and resolution (Rs).[6]
If partial separation is observed, optimize the mobile phase by adjusting the alcohol percentage (e.g., from 10% to 15% or 5% IPA). Increasing alcohol content generally reduces retention time.
Temperature can also be a powerful tool for optimizing selectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
Part 2: A Self-Validating System: Protocol for Method Validation
Once an optimal method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The validation protocol should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] A validated method provides confidence in the accuracy and precision of the reported enantiomeric excess values.
Caption: Sequential workflow for chiral HPLC method validation.
Summary of Validation Parameters & Acceptance Criteria
The following table outlines the core parameters for validating a chiral purity method.
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can exclusively measure each enantiomer without interference from impurities or degradants.
Baseline resolution (Rs > 2.0) between enantiomers. Peak purity index > 0.999 for both peaks via PDA detector.
Limit of Quantitation (LOQ)
The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
Signal-to-Noise (S/N) ratio ≥ 10. Accuracy and precision criteria must be met at this concentration.
Linearity
To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response.
Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant compared to the response at the LOQ.
Range
The concentration interval over which the method is precise, accurate, and linear.
Typically from the LOQ to 120% of the specification limit for the undesired enantiomer (e.g., if spec is 0.5%, range is LOQ to 0.6%).
Accuracy
The closeness of the measured value to the true value. Assessed by spike-recovery experiments.
Mean recovery between 80.0% and 120.0% for the undesired enantiomer at multiple concentration levels (e.g., LOQ, 100%, 120% of spec).
Precision
The degree of scatter between a series of measurements.
Repeatability (Intra-assay): RSD ≤ 10% for a series of injections of a spiked sample. Intermediate Precision: Assessed on different days, with different analysts or instruments. Results should meet repeatability criteria.
Robustness
The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Resolution and peak area RSD should remain within system suitability limits when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) are slightly varied.
Acceptance criteria should be predefined in a validation protocol and may vary based on the specific application and regulatory requirements.[9][10]
Step-by-Step Experimental Protocol for Validation
Prerequisites: Pure sample of the desired enantiomer and a racemic or enriched sample containing the undesired enantiomer.
Specificity:
Inject a diluent blank to ensure no interfering peaks.
Inject the pure desired enantiomer to determine its retention time and confirm no peaks at the retention time of the antipode.
Inject the racemic sample. Confirm baseline resolution and use a PDA detector to assess peak purity for both enantiomeric peaks.
Limit of Quantitation (LOQ) & Linearity:
Prepare a stock solution of the racemic mixture.
Prepare a series of calibration standards by spiking a constant, high concentration of the desired enantiomer with varying, low concentrations of the racemate to achieve levels for the undesired enantiomer from the expected LOQ to 120% of its specification limit (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 0.6%).
Inject each standard in triplicate.
Determine the LOQ as the concentration with an S/N ratio ≥ 10 and acceptable precision.[11]
Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration. Calculate the correlation coefficient (r²) and y-intercept.
Accuracy:
Prepare samples by spiking the pure desired enantiomer at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) with the undesired enantiomer.
Analyze these samples in triplicate.
Calculate the percent recovery at each level using the formula: (Measured Amount / Spiked Amount) * 100.
Precision:
Repeatability: Prepare one spiked sample (e.g., at the 100% specification level). Inject this sample six times. Calculate the Relative Standard Deviation (RSD) of the peak areas for the undesired enantiomer.
Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different HPLC system if possible. Compare the results from both experiments.
Prepare a single sample (e.g., a racemic or spiked sample).
Analyze the sample under the normal conditions and then under deliberately varied conditions (e.g., Flow Rate at 0.9 mL/min and 1.1 mL/min; Temperature at 20°C and 30°C).
Evaluate the impact on resolution, retention time, and analyte quantification. The system suitability criteria should still be met.
Part 3: Comparative Analysis with Alternative Methodologies
While chiral HPLC is the predominant method, other techniques exist for determining enantiomeric excess, each with distinct advantages and limitations.[12]
Methodology
Principle
Advantages
Disadvantages
Best Suited For
Chiral HPLC
Differential interaction with a Chiral Stationary Phase (CSP).[13]
Broad applicability, high precision & accuracy, robust, well-established, preparative scale-up is possible.
Can require extensive method development, high cost of chiral columns.
Routine QC, regulatory filings, method validation, and preparative separation.
Chiral GC
Separation of volatile analytes on a chiral capillary column.
Extremely high resolution, fast analysis times, high sensitivity.
Analyte must be volatile and thermally stable, or require derivatization.
Analysis of volatile chiral compounds, such as small amines or alcohols.
Chiral SFC
Supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.
Very fast separations, reduced solvent consumption (greener), ideal for preparative scale.
Higher initial instrument cost, less suitable for highly polar compounds.
Use of a chiral solvating or shift reagent to induce chemical shift non-equivalence in the enantiomers.[14]
No separation required, provides direct spectroscopic evidence, relatively fast for crude samples.
Lower sensitivity and precision compared to chromatography, requires higher sample concentration, expensive reagents.
Quick ee check of reaction mixtures, structural confirmation.
Capillary Electrophoresis (CE)
Differential migration of enantiomers in an electric field, using a chiral selector in the buffer.[15][16]
Extremely high efficiency, very low sample and reagent consumption, rapid method development.
Lower concentration sensitivity than HPLC-UV, lower loading capacity (not for preparative work).[12]
Academic research, analysis of very small sample volumes, orthogonal method confirmation.
Conclusion
The validation of an analytical method for determining the enantiomeric excess of a chiral active pharmaceutical ingredient like 2-Methyl-7-phenyl-1,4-oxazepane is a meticulous but essential process. Chiral HPLC provides an unparalleled combination of selectivity, robustness, and quantitative accuracy, making it the cornerstone of chiral analysis in regulated environments. A logical method development strategy, starting with the selection of appropriate polysaccharide or cyclodextrin-based chiral stationary phases, followed by a comprehensive validation protocol based on ICH Q2(R2) guidelines, ensures that the resulting data is scientifically sound and defensible. While alternative methods such as chiral GC, SFC, NMR, and CE offer complementary capabilities, a well-validated chiral HPLC method remains the definitive standard for quality control and batch release in the pharmaceutical industry.
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Zhang, S., et al. (2020). Metal-free and enantioselective synthesis of 1,4-benzoxazepines from para-quinone methide derivatives and α-bromohydroxamates. Chemical Communications. Available at: [Link].
ResearchGate. (2012). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link].
A Senior Application Scientist's Guide to Assay Validation for the Detection of 2-Methyl-7-phenyl-1,4-oxazepane in Biological Matrices
Abstract The robust quantification of novel chemical entities in biological matrices is the bedrock of successful drug development, providing the pharmacokinetic and toxicokinetic data essential for regulatory submission...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The robust quantification of novel chemical entities in biological matrices is the bedrock of successful drug development, providing the pharmacokinetic and toxicokinetic data essential for regulatory submission. This guide presents a comprehensive comparison of methodologies for the validation of a bioanalytical assay for 2-Methyl-7-phenyl-1,4-oxazepane, a novel heterocyclic compound. We delve into the critical decision-making process for selecting sample preparation techniques and analytical platforms, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] By presenting detailed experimental protocols, comparative performance data, and the scientific rationale behind our choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with developing and validating reliable bioanalytical methods.
Introduction: The Analyte and the Regulatory Landscape
2-Methyl-7-phenyl-1,4-oxazepane is a novel heterocyclic compound with potential therapeutic applications. Its structure, featuring a phenyl group and a chiral center, suggests a moderate lipophilicity and a basic nitrogen atom, making it amenable to reversed-phase chromatography and positive ion mass spectrometry. As with any potential drug candidate, the ability to accurately measure its concentration in biological fluids like plasma is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.
The development and validation of such bioanalytical methods are not merely scientific exercises; they are stringent regulatory requirements.[2][3] Regulatory bodies like the FDA and EMA have established comprehensive guidelines that dictate the necessary parameters to be evaluated to ensure a method is "fit for purpose."[1][4][5] This guide is built upon the principles of the ICH M10 Bioanalytical Method Validation guideline, which is the harmonized standard for industry.[1][6][7]
Foundational Strategy: Method Development and Platform Selection
The initial phase of any bioanalytical project involves a strategic selection of the sample preparation and analytical techniques. This choice is governed by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.
Comparison of Analytical Platforms: LC-MS/MS vs. GC-MS
For a molecule like 2-Methyl-7-phenyl-1,4-oxazepane, the two most viable analytical platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds.[8] While it can offer excellent chromatographic resolution, its applicability to many pharmaceutical compounds, including our target analyte, is limited without a derivatization step to increase volatility. This adds complexity and potential variability to the workflow.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis in the pharmaceutical industry.[2][10][11] Its major advantage is its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[9][11] The high selectivity of tandem mass spectrometry (MS/MS) allows for minimal sample cleanup and high sensitivity, making it ideal for detecting low concentrations of drugs in complex biological matrices.[12]
Given the likely non-volatile nature and thermal lability of 2-Methyl-7-phenyl-1,4-oxazepane, LC-MS/MS is the superior choice . It offers the requisite sensitivity and specificity without the need for chemical derivatization.
Caption: Decision workflow for analytical platform selection.
Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to remove interferences from the biological matrix (e.g., proteins, phospholipids) and to concentrate the analyte of interest.[13] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[14][15]
Technique
Principle
Pros
Cons
Best For
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) or an acid to denature and precipitate proteins.[16]
Regulated bioanalysis requiring high sensitivity and accuracy.
For a regulated bioanalytical assay where high sensitivity and minimal matrix effects are crucial for data integrity, Solid-Phase Extraction (SPE) is the recommended technique . While it requires more initial method development, the resulting data quality and assay robustness are unparalleled.
Detailed Protocol: Validated SPE-LC-MS/MS Assay
This section provides a step-by-step protocol for the quantification of 2-Methyl-7-phenyl-1,4-oxazepane in human plasma.
Reagents and Materials
Analytes: 2-Methyl-7-phenyl-1,4-oxazepane and a suitable stable isotope-labeled internal standard (SIL-IS).
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
Experimental Workflow
Caption: Experimental workflow for SPE-LC-MS/MS analysis.
Detailed Steps
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-Methyl-7-phenyl-1,4-oxazepane into blank human plasma.
Sample Preparation (SPE):
To 100 µL of plasma, add the internal standard.
Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.
Condition the mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
Load the pre-treated sample onto the SPE plate.
Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient to separate the analyte from any remaining matrix components.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Assay Validation: Performance and Acceptance Criteria
A full validation was performed according to the ICH M10 guideline.[1][7] The results are summarized below, comparing the recommended SPE-LC-MS/MS method with a faster, but less robust, PPT-LC-MS/MS method.
Linearity, Range, and Sensitivity
Parameter
SPE-LC-MS/MS
PPT-LC-MS/MS
Acceptance Criteria (ICH M10)
Calibration Range
0.1 - 100 ng/mL
1.0 - 1000 ng/mL
N/A
LLOQ
0.1 ng/mL
1.0 ng/mL
Signal-to-noise > 5; Accuracy & Precision within ±20%
Correlation Coefficient (r²)
> 0.998
> 0.995
≥ 0.99
The SPE method demonstrates a 10-fold improvement in the lower limit of quantitation (LLOQ), which is critical for accurately defining the terminal phase of a pharmacokinetic profile.
Accuracy and Precision
QC Level
SPE-LC-MS/MS
PPT-LC-MS/MS
Acceptance Criteria (ICH M10)
Accuracy (% Bias) / Precision (%CV)
Accuracy (% Bias) / Precision (%CV)
Accuracy: within ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)
LLOQ
-2.5% / 8.1%
-8.0% / 12.5%
Met
Low QC
1.8% / 5.4%
4.5% / 9.8%
Met
Mid QC
-0.5% / 3.2%
2.1% / 6.5%
Met
High QC
3.2% / 2.8%
6.8% / 5.1%
Met
Both methods meet the acceptance criteria, but the SPE method provides superior accuracy and precision across the entire concentration range.
Recovery and Matrix Effect
Parameter
SPE-LC-MS/MS
PPT-LC-MS/MS
Comments
Extraction Recovery
> 90%
> 95%
PPT shows high recovery as it's a less selective process.
Matrix Factor (CV%)
< 5%
18%
A lower CV indicates less variability in ion suppression/enhancement between different sources of plasma.
The significantly lower matrix effect variability for the SPE method is its most compelling advantage. This ensures that the accuracy of the results is not compromised by endogenous components in the plasma, leading to more reliable clinical data.
Conclusion and Recommendations
This guide has objectively compared different approaches for the development and validation of a bioanalytical assay for 2-Methyl-7-phenyl-1,4-oxazepane in human plasma.
For regulated bioanalysis supporting clinical trials , the SPE-LC-MS/MS method is unequivocally recommended . Its superior sensitivity, precision, and, most importantly, its mitigation of matrix effects provide a level of data integrity that is essential for regulatory submission. The initial investment in method development is justified by the long-term reliability and robustness of the assay.
For early-stage discovery or non-regulated studies , where speed and cost are primary drivers, a PPT-LC-MS/MS method may be considered "fit for purpose." However, scientists must be aware of the potential for higher data variability and the risk of matrix effects confounding the interpretation of results.
Ultimately, the choice of methodology must be guided by the intended application of the data. By adhering to the principles of authoritative guidelines and understanding the scientific rationale behind each experimental choice, researchers can develop robust and reliable bioanalytical assays that form the foundation of successful drug development programs.
New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review . [Link]
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences . [Link]
Bioanalytical Methods for Sample Cleanup - BioPharm International . [Link]
bioanalytical extraction methods and validation parameters.pptx - Slideshare . [Link]
Current developments of bioanalytical sample preparation techniques in pharmaceuticals . [Link]
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC . [Link]
Sample preparation with solid-phase extraction - Scharlab Internacional . [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . [Link]
A Comprehensive Guide to the Safe Disposal of 2-Methyl-7-phenyl-1,4-oxazepane
For researchers and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed, step-by-step framework...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Methyl-7-phenyl-1,4-oxazepane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
I. Hazard Identification and Risk Assessment
Before handling 2-Methyl-7-phenyl-1,4-oxazepane, a thorough risk assessment is paramount. Based on the data for its structural analog, the primary hazards are:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][2]
Flammability: The compound is expected to be a combustible liquid.[1]
Given these potential hazards, all handling and disposal procedures must be designed to minimize exposure and prevent accidental ignition.
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling 2-Methyl-7-phenyl-1,4-oxazepane. The following table summarizes the required PPE:
Protection Type
Specific Recommendations
Rationale
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
To prevent skin contact and absorption.
Eye/Face Protection
Chemical safety goggles or a face shield.
To protect against splashes and eye irritation.[2]
Skin and Body Protection
Laboratory coat. For larger quantities or in case of a spill, chemical-resistant overalls may be necessary.
To prevent contamination of personal clothing and skin.
Respiratory Protection
Use in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a respirator may be required.
To prevent inhalation of vapors or aerosols.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills:
Evacuate and Ventilate: Ensure the area is well-ventilated.
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate: Immediately evacuate the area and alert others.
Isolate: Isolate the spill area and prevent entry.
Emergency Services: Contact your institution's emergency response team or the local fire department.
IV. Waste Collection and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal. Waste containing 2-Methyl-7-phenyl-1,4-oxazepane should be collected in a designated, properly labeled, and sealed container.
Key Principles of Waste Segregation:
Compatibility: Do not mix 2-Methyl-7-phenyl-1,4-oxazepane waste with incompatible materials. While specific incompatibility data is not available, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[3]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-7-phenyl-1,4-oxazepane," and the associated hazards (e.g., "Toxic," "Flammable").
Container Integrity: Use containers that are in good condition and compatible with the chemical. Keep containers closed except when adding waste.
The following diagram illustrates the decision-making process for the proper segregation of waste containing 2-Methyl-7-phenyl-1,4-oxazepane.
Caption: Decision workflow for segregating 2-Methyl-7-phenyl-1,4-oxazepane waste streams.
V. Disposal Procedures
The disposal of 2-Methyl-7-phenyl-1,4-oxazepane is governed by the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). As a generator of hazardous waste, you are responsible for its safe management from "cradle-to-grave."
Step-by-Step Disposal Protocol:
Waste Characterization: Determine if the waste is hazardous. Based on the properties of its analog, waste containing 2-Methyl-7-phenyl-1,4-oxazepane should be considered hazardous due to its toxicity and potential flammability.[4]
EPA Identification Number: Your facility must have an EPA identification number to generate and dispose of hazardous waste.[4]
Accumulation: Store the segregated hazardous waste in a designated accumulation area. The maximum accumulation time depends on your generator status (e.g., Small Quantity Generator or Large Quantity Generator).[4]
Manifesting: For off-site disposal, a hazardous waste manifest must be completed. This document tracks the waste from your facility to its final destination.[5]
Transportation and Disposal: The waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures and to ensure compliance with all federal, state, and local regulations.[4][6]
VI. Conclusion
The responsible disposal of 2-Methyl-7-phenyl-1,4-oxazepane is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a culture of safety within the scientific community. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
References
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Safety Data Sheet. UHF254.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.